D-Glucofuranose
Description
See also: D-Glucose (related).
Structure
3D Structure
Properties
CAS No. |
610-85-5 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-IVMDWMLBSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Anomeric Effect in D-Glucofuranose: A Technical Guide for Researchers
An in-depth exploration of the stereoelectronic forces shaping the conformation and reactivity of the furanose form of D-glucose, tailored for professionals in chemical research and drug development.
The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, plays a crucial role in dictating the conformational preferences and reactivity of cyclic sugars. While extensively studied in pyranose rings, its manifestation in the five-membered furanose systems, such as D-glucofuranose, presents unique and complex characteristics. This technical guide provides a comprehensive analysis of the anomeric effect in this compound, integrating quantitative data, detailed experimental protocols, and visual representations of key concepts to support advanced research and application in drug design.
The Core Principles of the Anomeric Effect in a Furanose Ring
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to adopt an axial or pseudo-axial orientation over the sterically less hindered equatorial or pseudo-equatorial position.[1][2] This counterintuitive preference arises from a stabilizing stereoelectronic interaction between a lone pair of electrons on the endocyclic oxygen atom (O4) and the antibonding (σ*) orbital of the C1-substituent bond.[1]
In the context of the flexible furanose ring, which exists in a dynamic equilibrium of envelope and twist conformations, the anomeric effect is a key determinant of the conformational landscape.[3] It manifests as two distinct, yet related, phenomena:
-
Endo-anomeric effect: This involves the interaction between the lone pair of the ring oxygen (O4) and the antibonding orbital of the anomeric substituent (e.g., the C1-O1 bond in the hemiacetal). This effect influences the puckering of the furanose ring.
-
Exo-anomeric effect: This refers to the preferred orientation of the aglycone (the substituent at the anomeric carbon) and is governed by the interaction between a lone pair on the exocyclic oxygen (O1) and the antibonding orbital of the C1-O4 bond.
These stereoelectronic interactions have a profound impact on the bond lengths, bond angles, and overall shape of the this compound molecule, ultimately influencing its biological activity and role as a structural motif in bioactive compounds.
Quantitative Analysis of this compound Anomers
Precise quantitative data is paramount for understanding the subtle energetic and structural consequences of the anomeric effect. The following tables summarize key NMR spectroscopic data for the α and β anomers of this compound and crystallographic data for a representative derivative.
Table 1: 1H and 13C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Anomers[2][4][5]
| Atom | α-D-Glucofuranose | β-D-Glucofuranose |
| 1H Chemical Shifts (ppm) | ||
| H-1 | 5.23 | 5.17 |
| H-2 | 4.15 | 4.09 |
| H-3 | 4.29 | 4.22 |
| H-4 | 4.07 | 4.02 |
| H-5 | 3.82 | 3.80 |
| H-6a | 3.73 | 3.72 |
| H-6b | 3.65 | 3.64 |
| 13C Chemical Shifts (ppm) | ||
| C-1 | 103.2 | 97.4 |
| C-2 | 77.1 | 81.1 |
| C-3 | 77.9 | 78.4 |
| C-4 | 72.1 | 72.3 |
| C-5 | 83.2 | 84.8 |
| C-6 | 64.1 | 64.2 |
| Coupling Constants (Hz) | ||
| JH1,H2 | 3.9 | < 1.0 |
NMR data acquired in D2O at 25°C.
Table 2: Selected Bond Lengths and Angles for 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose[6][7]
| Bond/Angle | Value |
| Bond Lengths (Å) | |
| C1-O1 | 1.405 |
| C1-C2 | 1.520 |
| C1-O4 | 1.435 |
| C4-O4 | 1.442 |
| Bond Angles (º) | |
| O4-C1-O1 | 110.5 |
| C2-C1-O4 | 105.8 |
| C1-O4-C4 | 108.9 |
Data obtained from X-ray crystallography of the protected derivative. These values provide an approximation for the glucofuranose core.
Experimental Protocols for Studying the Anomeric Effect
The following sections provide detailed methodologies for the experimental investigation of the anomeric effect in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomer Characterization
NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of carbohydrates in solution.[4]
Objective: To determine the anomeric ratio and elucidate the conformation of α- and β-D-glucofuranose in solution.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of D-glucose in 0.5 mL of deuterium (B1214612) oxide (D2O).
-
Allow the solution to equilibrate for at least 24 hours to ensure mutarotation reaches equilibrium.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) 1H NMR spectrum to observe the signals of the anomeric protons. The α- and β-anomers of both pyranose and furanose forms will be present.[2]
-
Acquire two-dimensional (2D) NMR spectra, including:
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks and assign proton resonances.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached 13C nuclei for carbon resonance assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) 1H-13C correlations, aiding in the assignment of quaternary carbons and confirming assignments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the spatial arrangement and conformation of the sugar ring.
-
-
-
Data Analysis:
-
Integrate the signals of the anomeric protons in the 1D 1H spectrum to determine the relative populations of the α- and β-furanose anomers.
-
Analyze the coupling constants (3JHH) from the high-resolution 1D 1H or 2D COSY spectra. The magnitude of these couplings is related to the dihedral angles between adjacent protons via the Karplus equation, providing insights into the ring pucker.
-
Analyze NOESY cross-peaks to identify close spatial proximities between protons, which helps in defining the overall conformation.
-
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles in the solid state.[5] Due to the difficulty in crystallizing unprotected monosaccharides, derivatives are often used.[6]
Objective: To determine the solid-state structure of a this compound derivative to obtain precise geometric parameters.
Methodology:
-
Crystallization:
-
Synthesize a suitable crystalline derivative of this compound, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[6]
-
Dissolve the purified derivative in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
-
Allow the solution to cool slowly and undisturbed to promote the formation of single crystals. Other methods include slow evaporation or vapor diffusion.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a CCD or CMOS detector. A complete dataset is obtained by rotating the crystal through a series of angles.[5]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction images to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data until the calculated and observed diffraction patterns converge.
-
Computational Chemistry for In Silico Analysis
Computational methods, particularly density functional theory (DFT), are invaluable for modeling the structures and energies of different conformers and for dissecting the specific orbital interactions underlying the anomeric effect.[7]
Objective: To calculate the optimized geometries, relative energies, and orbital interactions of α- and β-D-glucofuranose.
Methodology:
-
Model Building:
-
Construct the initial 3D structures of α- and β-D-glucofuranose using a molecular modeling software.
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimizations for both anomers using a suitable level of theory, such as B3LYP with the 6-31G(d) basis set, in the gas phase or with a solvent model.[7]
-
Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Compare the final electronic energies of the two anomers to determine their relative stability.
-
-
Analysis of Stereoelectronic Interactions:
-
Perform a Natural Bond Orbital (NBO) analysis on the optimized structures.
-
Examine the second-order perturbation theory analysis of the Fock matrix in the NBO basis to identify and quantify the stabilizing energy of the n(O4) -> σ*(C1-O1) hyperconjugative interaction. This provides a direct measure of the endo-anomeric effect.
-
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows related to the anomeric effect.
Caption: Hyperconjugation model of the anomeric effect.
Note: The IMG SRC paths in the DOT script are placeholders and should be replaced with actual image URLs for the axial and equatorial conformers of a generic pyranose ring to illustrate the orbital overlap.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for computational analysis.
Implications for Drug Development
A thorough understanding of the anomeric effect in this compound and its derivatives is critical for the rational design of carbohydrate-based therapeutics. The conformational preferences dictated by this effect directly influence the three-dimensional shape of the molecule, which is a key determinant of its binding affinity and selectivity for biological targets such as enzymes and receptors.
For instance, in the development of glycosidase inhibitors, mimicking the transition state of the enzymatic reaction often involves designing molecules with specific stereoelectronic features at the anomeric center. By modulating the anomeric effect through chemical modification, it is possible to lock the furanose ring in a desired conformation that enhances binding to the active site of the target enzyme.
Furthermore, the anomeric effect can influence the metabolic stability and pharmacokinetic properties of a drug candidate. The stability of the glycosidic bond, which is modulated by the exo-anomeric effect, can affect the drug's susceptibility to enzymatic hydrolysis.
Conclusion
The anomeric effect in this compound is a multifaceted phenomenon governed by subtle stereoelectronic interactions that have significant consequences for the molecule's structure, conformation, and reactivity. A comprehensive understanding of this effect, supported by robust quantitative data and detailed experimental and computational methodologies, is essential for researchers in carbohydrate chemistry and drug development. By leveraging the principles outlined in this guide, scientists can better predict and control the behavior of furanose-containing molecules, paving the way for the design of novel and effective therapeutic agents.
References
- 1. medium.com [medium.com]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Crystalline D-Glucofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of stable, crystalline derivatives of D-Glucofuranose. Due to the inherent instability of pure this compound in its crystalline form, this guide focuses on its commonly synthesized and crystalline derivatives, namely 1,2-O-isopropylidene-D-glucofuranose and 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. These derivatives serve as crucial intermediates in the synthesis of various biologically active compounds and are of significant interest in medicinal chemistry and drug development.
This document summarizes key quantitative data, details the experimental methodologies for their determination, and provides a logical workflow for the physicochemical characterization of these and similar carbohydrate compounds.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of two common crystalline derivatives of this compound. These derivatives are rendered crystalline and stable by the protection of hydroxyl groups with isopropylidene groups.
| Property | 1,2-O-Isopropylidene-D-glucofuranose | 1,2:5,6-di-O-Isopropylidene-α-D-glucofuranose |
| Molecular Formula | C₉H₁₆O₆ | C₁₂H₂₀O₆ |
| Molecular Weight | 220.22 g/mol [1] | 260.28 g/mol |
| Melting Point | 159-160 °C | 109-113 °C[2] |
| Optical Rotation | [α]²⁰/D -13° (c=1 in H₂O) | [α]²⁰/D -18° (c=1% in H₂O)[3][2] |
| Solubility | Slightly soluble in methanol (B129727) and water. | Soluble in DMSO, MeOH, DMF, DCM, EtOAc.[4] |
| Crystal System | Not explicitly found | Orthorhombic[4][5] |
| Space Group | Not explicitly found | P2₁2₁2₁[4][5] |
| Unit Cell Parameters | Not explicitly found | a = 9.9313 Å, b = 10.0657 Å, c = 20.343 Å[6] |
Experimental Protocols
The determination of the physicochemical properties of crystalline this compound derivatives requires precise experimental techniques. Below are detailed methodologies for the key experiments cited.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[7] It provides a precise determination of the melting point and enthalpy of fusion.
Methodology:
-
Sample Preparation: A small amount of the crystalline sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[8] An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point, such as indium.[9] The furnace chamber is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected melting point.[3]
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic transition.[10] The area under the peak corresponds to the heat of fusion.
Determination of Optical Rotation by Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[11] This property is crucial for characterizing stereoisomers.
Methodology:
-
Solution Preparation: A solution of the crystalline glucofuranose derivative is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., water, as specified in the data) to a known concentration (c, in g/mL).[12]
-
Instrument Calibration: The polarimeter is first calibrated with the pure solvent in the sample cell to set the zero point.
-
Measurement: The sample cell of a known path length (l, in decimeters) is filled with the prepared solution, ensuring no air bubbles are present. The observed angle of rotation (α) is measured.[13]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are also recorded.
Determination of Crystal Structure by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal.[14]
Methodology:
-
Crystal Growth: A high-quality single crystal of the this compound derivative, typically with dimensions greater than 0.1 mm, is required.[14] This is often achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of the diffracted X-rays) is recorded by a detector.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The arrangement of atoms in the crystal lattice is determined by solving the phase problem, often using direct methods for small molecules. The resulting structural model is then refined to best fit the experimental data.[14]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the physicochemical characterization of a crystalline carbohydrate derivative, from sample acquisition to data analysis and interpretation.
References
- 1. 1,2-O-Isopropylidene-D-glucofuranose CAS#: 18549-40-1 [m.chemicalbook.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose [mdpi.com]
- 6. labproinc.com [labproinc.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,2:5,6-Di-O-isopropylidene-alpha-L-glucofuranose | C12H20O6 | CID 11456593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Virtual Labs [cds-iiith.vlabs.ac.in]
- 12. To determine the specific rotation of a sugar using a polarimeter. (Manual) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. scribd.com [scribd.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Unseen Influence: A Technical Guide to the Biological Relevance of Naturally Occurring D-Glucofuranose Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
Often overshadowed by its pyranosidic counterpart, the five-membered furanose ring system of D-glucose is a critical structural motif in a variety of naturally occurring and synthetic molecules. This technical guide delves into the underexplored biological relevance of D-glucofuranose derivatives. While less common in nature than D-glucopyranose, naturally occurring and synthetically derived this compound compounds exhibit a spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This document provides a comprehensive overview of these activities, supported by available quantitative data, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action, including the modulation of cellular signaling pathways. The information presented herein aims to catalyze further research and development of this compound-based compounds as novel therapeutic agents.
Introduction: The Furanose Form of Glucose
Glucose, the primary energy source for most living organisms, predominantly exists in a six-membered pyranose ring form. However, the five-membered furanose form, this compound, also plays a significant, albeit less common, role in biological systems. Naturally occurring this compound is found in certain glycoconjugates and as a component of some secondary metabolites. The unique stereochemical arrangement of the furanose ring imparts distinct chemical and physical properties to its derivatives, leading to a diverse range of biological activities. This guide focuses on the synthesis, biological evaluation, and potential therapeutic applications of these intriguing molecules.
Antimicrobial Activity of this compound Derivatives
A significant body of research has focused on the antimicrobial properties of acylated and otherwise modified this compound derivatives. These compounds have shown activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The data, where available, indicates that the nature and position of acyl substituents on the glucofuranose ring significantly influence the antimicrobial potency.
| Compound Class | Derivative Examples | Test Organism(s) | MIC (µg/mL) | Reference(s) |
| Acylated 1,2-O-isopropylidene-α-D-glucofuranose | 3,5,6-tri-O-acyl derivatives | Gram-positive and Gram-negative bacteria | Moderate to good activity (qualitative) | [1] |
| 6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives | 3,5-di-O-acetate, 3,5-di-O-benzoate | Human pathogenic bacteria and fungi | Moderate to good activity (qualitative) | [2][3] |
Note: Specific MIC values for this compound derivatives are not consistently reported in the reviewed literature. Much of the available data is qualitative, describing zones of inhibition or relative activity levels.
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a generalized protocol for determining the MIC of this compound derivatives against bacterial strains, adapted from standard methods.[4][5][6][7][8]
Materials:
-
Test compound (this compound derivative) stock solution (e.g., in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL).
-
Sterile 96-well microtiter plates.
-
Incubator (35°C).
-
Microplate reader (optional, for OD measurement).
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, bringing the final volume to 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. protocols.io [protocols.io]
Computational Modeling of D-Glucofuranose Conformations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucose, a central molecule in biochemistry, exists in various isomeric forms in solution. While the pyranose form is predominant, the furanose form, D-glucofuranose, plays a crucial role in various biological processes and serves as a key structural motif in several natural products and pharmaceuticals. Understanding the conformational landscape of this compound is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the computational methodologies employed to model the conformations of this compound, alongside experimental techniques for validation.
Core Concepts in this compound Conformation
The five-membered furanose ring of this compound is not planar and adopts a variety of puckered conformations. These conformations are typically described by pseudorotation, a concept that characterizes the continuous puckering motion of the ring. The two key parameters in this description are the puckering amplitude (q) and the phase angle of pseudorotation (P). The conformational space of a furanose ring can be visualized as a pseudorotational wheel, with different values of P corresponding to distinct envelope (E) and twist (T) conformations.
Computational Modeling Methodologies
The conformational analysis of this compound heavily relies on computational methods to explore its complex potential energy surface. The primary techniques employed are Molecular Mechanics (MM), Quantum Mechanics (QM), and Molecular Dynamics (MD) simulations.
Molecular Mechanics (MM)
Molecular mechanics methods utilize classical physics to model the energy of a molecule as a function of its atomic coordinates. The energy is calculated using a force field, which is a set of parameters that define the potential energy of the bonds, angles, dihedrals, and non-bonded interactions. For carbohydrates like this compound, specialized force fields are essential for accurate conformational analysis.
Key Force Fields for Carbohydrates:
-
GLYCAM: A widely used force field specifically parameterized for carbohydrates, including furanoses. It is compatible with the AMBER simulation package.
-
GROMOS: Another popular force field with parameter sets, such as 56A6_CARBO_R, that have been extended to include furanoses, making it suitable for use with the GROMACS simulation package.[1]
Quantum Mechanics (QM)
Quantum mechanics methods provide a more accurate description of the electronic structure and energy of a molecule by solving the Schrödinger equation. Density Functional Theory (DFT) is a widely used QM method for conformational analysis due to its balance of accuracy and computational cost.
Typical DFT Protocol for Conformational Analysis:
-
Initial Structure Generation: A set of initial this compound structures corresponding to different points on the pseudorotational wheel are generated.
-
Geometry Optimization: Each initial structure is optimized to find the nearest local energy minimum. A common level of theory for this is B3LYP with a basis set like 6-31G(d,p).
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.
-
Conformational Energy Landscape: The relative energies of the different conformers are calculated to map out the conformational energy landscape.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the time-dependent behavior of a molecular system by integrating Newton's equations of motion. MD simulations provide insights into the dynamic nature of this compound conformations and the transitions between different puckered states.
Typical MD Simulation Protocol for this compound:
-
System Setup:
-
Generate the initial coordinates of the this compound molecule.
-
Select a suitable force field (e.g., GLYCAM or GROMOS).
-
Solvate the molecule in a periodic box of water molecules (e.g., TIP3P water model).
-
Add ions to neutralize the system.
-
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.
-
Perform a subsequent simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.
-
-
Production Run: Run the main simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space adequately.
-
Analysis: Analyze the trajectory to identify the populated conformations, calculate conformational populations, and determine the dynamics of conformational transitions.
Experimental Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for validating the computationally predicted conformations of this compound in solution.[2] Key NMR parameters, such as chemical shifts and scalar coupling constants (J-couplings), are highly sensitive to the local geometry of the molecule.
By comparing the experimentally measured NMR parameters with those calculated from the computationally generated conformers, it is possible to assess the accuracy of the theoretical models. The Karplus equation, which relates the three-bond J-coupling constant to the dihedral angle, is a fundamental tool in this analysis.
Data Presentation
The following tables summarize key quantitative data from computational and experimental studies on this compound conformations.
Table 1: Calculated Relative Energies of α-D-Glucofuranose Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
| ³T₂ | DFT (B3LYP/6-31G) | 0.00 |
| E₃ | DFT (B3LYP/6-31G) | 0.58 |
| ⁴T₃ | DFT (B3LYP/6-31G) | 1.23 |
| ⁴E | DFT (B3LYP/6-31G) | 2.15 |
| E₄ | DFT (B3LYP/6-31G*) | 2.89 |
Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Anomers in D₂O [2]
| Position | α-D-Glucofuranose (¹H) | α-D-Glucofuranose (¹³C) | β-D-Glucofuranose (¹H) | β-D-Glucofuranose (¹³C) |
| 1 | 5.49 | 97.2 | 5.21 | 102.1 |
| 2 | 4.29 | 77.8 | 4.12 | 81.1 |
| 3 | 4.24 | 72.1 | 4.15 | 74.9 |
| 4 | 4.17 | 79.5 | 4.07 | 81.4 |
| 5 | 3.98 | 70.9 | 3.85 | 71.2 |
| 6a | 3.78 | 63.8 | 3.75 | 63.9 |
| 6b | 3.69 | 3.66 |
Table 3: Experimental ³J(H,H) Coupling Constants (Hz) for this compound Anomers in D₂O [2]
| Coupling | α-D-Glucofuranose | β-D-Glucofuranose |
| J₁,₂ | 3.96 | < 1 |
| J₂,₃ | 6.21 | 4.50 |
| J₃,₄ | 7.98 | 6.80 |
| J₄,₅ | 8.90 | 9.20 |
| J₅,₆a | 3.10 | 3.50 |
| J₅,₆b | 5.50 | 5.80 |
| J₆a,₆b | -11.9 | -11.8 |
Experimental Protocols
Detailed Protocol for Molecular Dynamics Simulation of this compound using GROMACS
This protocol outlines the general steps for setting up and running an MD simulation of this compound in water using the GROMACS software and the GROMOS 56A6_CARBO_R force field.
-
Prepare the Input Structure:
-
Obtain a starting structure of this compound (e.g., from a crystal structure or a molecule builder).
-
Ensure the structure is in a PDB file format.
-
-
Generate the Topology:
-
Use the pdb2gmx tool in GROMACS to generate the molecular topology.
-
Select the GROMOS 56A6_CARBO_R force field and a suitable water model (e.g., SPC/E).
-
gmx pdb2gmx -f glucofuranose.pdb -o conf.gro -p topol.top -ignh
-
-
Create the Simulation Box:
-
Define the simulation box dimensions using editconf.
-
gmx editconf -f conf.gro -o newbox.gro -c -d 1.0 -bt cubic
-
-
Solvate the System:
-
Fill the simulation box with water molecules using solvate.
-
gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top
-
-
Add Ions:
-
Add ions to neutralize the system using grompp and genion.
-
gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr
-
gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral
-
-
Energy Minimization:
-
Create an .mdp file with energy minimization parameters.
-
Run grompp and mdrun to perform the minimization.
-
gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr
-
gmx mdrun -v -deffnm em
-
-
Equilibration (NVT and NPT):
-
Create .mdp files for NVT and NPT equilibration.
-
Run grompp and mdrun for each equilibration step.
-
NVT:
-
gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr
-
gmx mdrun -v -deffnm nvt
-
-
NPT:
-
gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr
-
gmx mdrun -v -deffnm npt
-
-
-
Production MD:
-
Create an .mdp file for the production run.
-
Run grompp and mdrun for the production simulation.
-
gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_0_1.tpr
-
gmx mdrun -v -deffnm md_0_1
-
-
Analysis:
-
Use GROMACS analysis tools (e.g., gmx trjconv, gmx rms, gmx hbond) to analyze the trajectory for conformational changes, RMSD, hydrogen bonding, etc.
-
Mandatory Visualization
Caption: Computational and experimental workflow for this compound conformational analysis.
Caption: Simplified pseudorotation pathway for a furanose ring, showing interconversion between North and South conformations.
Conclusion
The conformational analysis of this compound is a complex but critical area of research with significant implications for drug discovery and glycobiology. A synergistic approach that combines robust computational modeling with experimental validation is essential for accurately characterizing its conformational landscape. The methodologies and data presented in this guide provide a solid foundation for researchers to delve into the fascinating world of furanose conformations and to contribute to the development of new carbohydrate-based technologies.
References
Spectroscopic Identification of α- and β-D-Glucofuranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the identification and characterization of the α- and β-anomers of D-glucofuranose. Due to their low abundance in aqueous solution at equilibrium, typically less than 1%, distinguishing these furanose forms from the predominant pyranose isomers presents a significant analytical challenge.[1] This document outlines the key spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR), vibrational, and chiroptical methods, supported by detailed experimental protocols and comparative data.
Introduction to Glucofuranose Anomers
D-glucose in solution exists as an equilibrium mixture of several isomers, including the six-membered ring pyranose forms (α and β), the open-chain aldehyde form, and the five-membered ring furanose forms (α and β).[1] While the glucopyranose anomers are the most stable and abundant, the glucofuranose isomers, despite their low concentrations, can be crucial intermediates in various biological and chemical processes. Their structural elucidation is therefore of significant interest in carbohydrate chemistry and drug development.
The α and β anomers of this compound differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1). This subtle structural difference gives rise to distinct spectroscopic properties that allow for their individual identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive method for the structural elucidation and differentiation of α- and β-D-glucofuranose in solution.[2][3] Complete assignment of both ¹H and ¹³C NMR spectra provides unambiguous identification.[1][2]
Data Presentation: ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
The following tables summarize the complete ¹H and ¹³C NMR spectral data for α- and β-D-glucofuranose in D₂O, as reported by Alexandersson and Nestor (2021).[1]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for α- and β-D-Glucofuranose in D₂O [1]
| Proton | α-D-Glucofuranose (δ, ppm) | α-D-Glucofuranose (J, Hz) | β-D-Glucofuranose (δ, ppm) | β-D-Glucofuranose (J, Hz) |
| H-1 | 5.49 | J₁,₂ = 3.96 | 5.25 | J₁,₂ < 1 |
| H-2 | 4.32 | J₂,₃ = 4.85 | 4.12 | J₂,₃ = 0.9 |
| H-3 | 4.25 | J₃,₄ = 7.05 | 4.07 | J₃,₄ = 3.4 |
| H-4 | 4.15 | J₄,₅ = 8.6 | 4.22 | J₄,₅ = 6.4 |
| H-5 | 3.85 | J₅,₆a = 3.1, J₅,₆b = 5.6 | 3.90 | J₅,₆a = 2.8, J₅,₆b = 5.2 |
| H-6a | 3.78 | J₆a,₆b = -11.8 | 3.75 | J₆a,₆b = -11.7 |
| H-6b | 3.70 | 3.68 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for α- and β-D-Glucofuranose in D₂O [1]
| Carbon | α-D-Glucofuranose (δ, ppm) | β-D-Glucofuranose (δ, ppm) |
| C-1 | 103.4 | 109.0 |
| C-2 | 77.1 | 81.5 |
| C-3 | 74.2 | 76.8 |
| C-4 | 80.7 | 81.5 |
| C-5 | 71.1 | 70.5 |
| C-6 | 63.9 | 63.8 |
The key distinguishing features in the NMR spectra are the chemical shifts of the anomeric proton (H-1) and carbon (C-1), as well as the J-coupling constant between H-1 and H-2.[1] The α-anomer typically shows a larger J₁,₂ coupling constant (around 4 Hz) compared to the β-anomer (< 1 Hz).[1]
Experimental Protocol: NMR Spectroscopy of Glucofuranose Anomers
Objective: To acquire and assign ¹H and ¹³C NMR spectra for the identification of α- and β-D-glucofuranose in an aqueous solution of D-glucose.
Materials:
-
D-Glucose
-
Deuterium (B1214612) oxide (D₂O, 99.9%)
-
NMR tubes
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for better sensitivity and resolution.[3]
Procedure:
-
Sample Preparation: Prepare a concentrated solution of D-glucose in D₂O (e.g., 1 M) in an NMR tube.[1] The high concentration is necessary to detect the low-abundance furanose forms.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the sample temperature (e.g., 25 °C).
-
-
¹H NMR Acquisition:
-
2D NMR Acquisition for Assignment:
-
COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivities within the furanose spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon. This is crucial for assigning the carbon signals.[1]
-
TOCSY (Total Correlation Spectroscopy): A 1D selective TOCSY or 2D TOCSY experiment can be used to isolate the entire spin system of each furanose anomer, starting from the well-resolved anomeric proton signals.[4] An f2-band-selective TOCSY-HSQC can be particularly useful to observe the glucofuranose spin systems without interference from the pyranose forms.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum can be acquired to confirm assignments through long-range ¹H-¹³C correlations.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign the signals for α- and β-D-glucofuranose based on their characteristic chemical shifts, coupling constants, and correlations observed in the 2D spectra.[1]
-
Iterative spin simulations can be used to refine the coupling constants.[1][2]
-
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. While less definitive than NMR for anomer identification, these techniques can offer complementary structural information.
Data Presentation: Vibrational Frequencies
Table 3: Key Vibrational Regions for Glucose Anomers [6][9]
| Wavenumber Range (cm⁻¹) | Assignment |
| 3000 - 3600 | O-H stretching |
| 2800 - 3000 | C-H stretching |
| 1000 - 1500 | C-O stretching, C-C stretching, O-C-H, C-C-H, and C-O-H bending |
| 600 - 1000 | Ring vibrations, C-O-C bending |
Experimental Protocol: Vibrational Spectroscopy
Objective: To acquire IR and Raman spectra of a D-glucose sample to observe the overall vibrational modes, with the understanding that the contribution from furanose forms will be minimal.
Materials:
-
Solid D-glucose (for solid-state measurements)
-
D-glucose solution in H₂O or D₂O (for solution-phase measurements)
-
FTIR spectrometer with an appropriate accessory (e.g., ATR)
-
Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm)
Procedure:
-
FTIR Spectroscopy (ATR):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of solid D-glucose or a drop of the glucose solution on the ATR crystal.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Raman Spectroscopy:
-
Place the solid sample or the solution in a suitable container (e.g., quartz cuvette).
-
Focus the laser on the sample and acquire the Raman spectrum.
-
Optimize acquisition parameters (laser power, exposure time, number of accumulations) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (e.g., baseline correction, normalization).
-
Identify the major vibrational bands corresponding to the functional groups present in glucose.
-
Chiroptical Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is sensitive to the stereochemistry of chiral molecules.
Data Presentation: Circular Dichroism
Specific CD spectra for α- and β-D-glucofuranose are not well-documented. However, the technique is sensitive to the anomeric configuration of sugars.[10] The sign and magnitude of the Cotton effect in the CD spectrum can be used to distinguish between anomers, particularly after derivatization with a suitable chromophore.[11]
Visualizations
Glucose Equilibrium in Solution
Caption: Equilibrium of D-glucose anomers in solution.
Spectroscopic Identification Workflow
Caption: Workflow for spectroscopic identification.
Conclusion
The definitive spectroscopic identification of α- and β-D-glucofuranose relies heavily on advanced NMR techniques. The distinct chemical shifts of the anomeric protons and carbons, along with the scalar coupling constant J₁,₂, provide unambiguous fingerprints for each anomer. While vibrational and chiroptical spectroscopy offer complementary structural information, their application to the direct identification of the low-abundance furanose forms in an equilibrium mixture is challenging. The methodologies and data presented in this guide provide a solid foundation for researchers in the fields of carbohydrate chemistry and drug development to confidently identify and characterize these important, albeit minor, isomers of D-glucose.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. Complete 1H and 13C NMR spectral assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
- 10. Circular dichroism spectra of some model compounds related to D-glucopyranose and D-galactopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oligosaccharide microscale analysis by circular dichroic spectroscopy: reference spectra for chromophoric D-fructofuranoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of D-Glucofuranose in Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucose is the central monosaccharide in energy metabolism, primarily utilized in its six-membered ring form, D-glucopyranose. However, in aqueous solutions, D-glucose also exists as a five-membered ring isomer, D-glucofuranose, albeit in trace amounts. This technical guide provides a comprehensive analysis of the role of this compound in specific metabolic pathways. It elucidates the equilibrium dynamics between glucose isomers, the enzymatic processes governing their interconversion, and the implications for cellular metabolism. While this compound is not a direct substrate for the central glycolytic pathway, its derivatives are of significant interest in synthetic and medicinal chemistry. This guide details the experimental methodologies used to study carbohydrate isomers and presents quantitative data on their equilibrium distribution. Signaling pathways potentially influenced by furanose sugars are also discussed.
Introduction: The Isomeric Landscape of D-Glucose
In aqueous solution, D-glucose exists as an equilibrium mixture of its open-chain aldehyde form and several cyclic hemiacetal isomers.[1] The formation of these cyclic structures is a spontaneous and reversible intramolecular reaction.[2] The predominant forms are the six-membered α-D-glucopyranose and β-D-glucopyranose, which together account for over 99% of the glucose molecules.[1] The five-membered α-D-glucofuranose and β-D-glucofuranose isomers are minor components of this equilibrium.[1]
The thermodynamic stability of the chair conformation of the pyranose ring is significantly greater than the more strained envelope or twist conformations of the furanose ring, leading to the prevalence of the pyranose form.[2] Despite its low abundance, the existence of this compound and the chemical utility of its derivatives necessitate an understanding of its metabolic relevance.
Equilibrium and Interconversion of D-Glucose Isomers
The interconversion between the pyranose, furanose, and open-chain forms of glucose is a dynamic process known as mutarotation. This process can occur spontaneously or be catalyzed by acids, bases, or enzymes.[] The open-chain form serves as a crucial intermediate, allowing the ring structure to open and re-close into a different isomeric form.[]
Quantitative Distribution of D-Glucose Isomers at Equilibrium
The relative proportions of D-glucose isomers in an aqueous solution at equilibrium have been determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The distinct signals of the anomeric protons and carbons for each isomer allow for their quantification.[2]
| Isomer | Ring Size | Anomer | Percentage at Equilibrium (in D₂O at 27°C) |
| α-D-glucopyranose | 6-membered | α | ~36% |
| β-D-glucopyranose | 6-membered | β | ~64% |
| α-D-glucofuranose | 5-membered | α | <0.5% |
| β-D-glucofuranose | 5-membered | β | <0.5% |
| Open-chain form | - | - | ~0.02% |
| Table 1: Approximate equilibrium distribution of D-glucose isomers in aqueous solution. Data synthesized from multiple sources. |
Metabolic Fate of this compound
Current evidence does not support a direct, significant role for this compound as a substrate in major catabolic pathways such as glycolysis. The enzymes of glycolysis are highly specific for the pyranose form of glucose, specifically β-D-glucopyranose, which is phosphorylated by hexokinase to glucose-6-phosphate, trapping it within the cell for further metabolism.[4]
Enzymatic Interconversion: The Role of Mutarotases
For this compound to be metabolized through glycolysis, it must first isomerize to D-glucopyranose. This conversion is facilitated by enzymes known as mutarotases (aldose-1-epimerases).[5] Galactose mutarotase (B13386317), for instance, has been shown to act on D-glucose, accelerating the interconversion of its anomers.[6] It is plausible that these enzymes can also facilitate the conversion of the furanose form to the pyranose form, thereby channeling the minor furanose isomers into the mainstream of glucose metabolism.
Figure 1: Entry of D-glucose into glycolysis.
This compound Derivatives in Metabolism and Drug Development
While this compound itself is not a major metabolic intermediate, its derivatives, particularly those with protective groups like 1,2-O-isopropylidene, are synthetically stable and serve as important precursors for the synthesis of various bioactive molecules. Research has explored derivatives of this compound for their potential as antifungal, antibacterial, and antiproliferative agents. These synthetic derivatives can be metabolized by certain microorganisms, often leading to different metabolic products than those derived from glucose.[7]
Signaling Pathways
Sugars can act as signaling molecules, particularly in plants, where they regulate gene expression and developmental processes.[8] Studies have shown that metabolizable and non-metabolizable sugar analogs can trigger different signal transduction pathways.[9] For instance, non-metabolizable sugars have been observed to activate MAP kinases, suggesting they are sensed as stress-related stimuli.[9] While these findings are not specific to this compound, they open the possibility that furanose forms of sugars or their derivatives could have roles in cellular signaling, distinct from the energy-providing role of D-glucopyranose.
Figure 2: Differential signaling by metabolizable vs. non-metabolizable sugars.
Experimental Protocols
The study of carbohydrate isomers and their metabolic fates relies on a combination of analytical and biochemical techniques.
Quantification of Isomers by NMR Spectroscopy
Objective: To determine the relative concentrations of D-glucopyranose and this compound isomers in a solution at equilibrium.
Methodology:
-
Sample Preparation: Dissolve a known quantity of D-glucose in D₂O in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio. A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.[2]
-
Spectral Analysis: Identify the distinct signals for the anomeric protons (in ¹H NMR) or anomeric carbons (in ¹³C NMR) for each of the α and β anomers of both the pyranose and furanose forms.
-
Quantification: Integrate the area under each identified anomeric signal. The relative percentage of each isomer is calculated by dividing the integral of its signal by the sum of the integrals for all anomeric signals, multiplied by 100.[2]
Metabolic Flux Analysis using Isotope Labeling
Objective: To trace the metabolic fate of D-glucose and its isomers within a cellular system.
Methodology:
-
Tracer Selection: Synthesize a specifically labeled D-glucose, for instance, [¹³C]-D-glucose. While direct synthesis of a stable [¹³C]-D-glucofuranose is challenging, using labeled D-glucose will result in a labeled equilibrium mixture.
-
Cell Culture: Culture cells in a defined medium. At a steady metabolic state, replace the medium with one containing the ¹³C-labeled glucose.[10]
-
Metabolite Extraction: After a defined incubation period to allow for isotopic steady state, quench metabolism rapidly and extract intracellular metabolites.
-
Analysis: Analyze the isotopic labeling patterns of downstream metabolites (e.g., glycolytic intermediates, amino acids) using mass spectrometry (GC-MS or LC-MS) or NMR.[10]
-
Computational Modeling: Use the labeling data to computationally model and quantify the fluxes through different metabolic pathways.[11][12] This can reveal if there is any minor, alternative pathway utilizing the furanose form, although it is expected that the flux will overwhelmingly proceed through the pyranose-dependent glycolytic pathway.
Figure 3: Workflow for studying carbohydrate isomers and metabolism.
Conclusion
The direct role of this compound in specific, core metabolic pathways is negligible due to its low thermodynamic stability and the high specificity of metabolic enzymes for the D-glucopyranose form. Its primary relevance in a biological context is as a minor, transient isomer of D-glucose that must convert to the pyranose form to enter catabolic pathways. This conversion is facilitated by mutarotases. The true significance of the this compound structure lies in its utility as a scaffold in synthetic chemistry for the development of novel bioactive compounds and pharmaceuticals. Future research may yet uncover subtle signaling roles for furanose sugars, but their contribution to central energy metabolism is indirect at best. The methodologies outlined in this guide provide a robust framework for the continued investigation of the complex world of carbohydrate isomers and their biological functions.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 4. Biochemistry - Wikipedia [en.wikipedia.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. The catalytic mechanism of galactose mutarotase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 9. Metabolizable and non-metabolizable sugars activate different signal transduction pathways in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: An Application Note and Detailed Protocol
Introduction
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone-D-glucose (DAG), is a crucial protected derivative of D-glucose.[1] Its unique structure, with two isopropylidene groups protecting four of the five hydroxyl groups, leaves only the C3 hydroxyl group available for chemical modification.[1] This characteristic makes it an invaluable intermediate in carbohydrate chemistry and a versatile building block for the synthesis of a wide array of biologically active molecules and carbohydrate-based materials.[1] This application note provides detailed protocols for the synthesis of DAG, a summary of quantitative data, and a visual representation of the experimental workflow.
Physicochemical and Structural Data
The fundamental properties of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose are summarized in the table below, providing a quick reference for researchers.[1]
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| CAS Number | 582-52-5 |
| Appearance | White powder or crystalline solid |
| Melting Point | 109-113 °C |
| Optical Activity | [α]20/D −18°, c = 1% in H₂O |
| Assay | ≥98% |
Experimental Protocols
Two common and efficient methods for the preparation of diacetone-D-glucose are detailed below.
Method 1: Sulfuric Acid Catalyzed Synthesis
This is a widely used and efficient method for the preparation of diacetone-D-glucose.[1]
Materials:
-
D-glucose (5 g, 27.78 mmol)
-
Dry acetone (B3395972) (250 ml)
-
Concentrated sulfuric acid (1.2 ml)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of D-glucose in dry acetone in a suitable reaction vessel.
-
Add concentrated sulfuric acid to the solution at room temperature.[1]
-
Stir the reaction mixture vigorously at room temperature for 6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.[2]
-
Filter the solid (copper salts and unreacted glucose) and wash with acetone.[2]
-
Evaporate the acetone from the filtrate under reduced pressure.[2]
-
Dissolve the resulting syrup in dichloromethane and wash with water.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[2]
-
Recrystallize the crude product from hexane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1][2]
Method 2: Iodine Catalyzed Synthesis
An alternative method utilizes iodine as a catalyst, which can be advantageous in certain contexts.[1]
Materials:
-
D-glucose
-
Acetone
-
Iodine
Procedure:
-
Combine D-glucose, acetone, and iodine in an optimized molar ratio in a reaction vessel equipped with a reflux condenser.[1]
-
Heat the reaction mixture to reflux at 62 °C for 5 hours.[1]
-
Under these conditions, a yield of approximately 75% can be expected.[1]
-
The workup and purification would typically follow similar principles to the acid-catalyzed method, involving neutralization and recrystallization.
Quantitative Data Summary
| Parameter | Method 1 (H₂SO₄) | Method 2 (Iodine) | Optimized H₂SO₄[3] |
| D-Glucose | 5 g (27.78 mmol) | Not specified | Molar ratio with acetone 1:73.5 |
| Acetone | 250 ml | Not specified | Molar ratio with glucose 73.5:1 |
| Catalyst | Conc. H₂SO₄ (1.2 ml) | Iodine | Conc. H₂SO₄ (10 mL for a larger scale) |
| Temperature | Room Temperature | 62 °C (Reflux) | 25 °C |
| Reaction Time | 6 hours | 5 hours | 12 hours |
| Yield | Not specified | ~75% | 75.6% |
Experimental Workflow
References
Protocols for Glycosylation Reactions Using D-Glucofuranose Donors: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for conducting glycosylation reactions utilizing D-glucofuranose donors. The following sections outline key considerations, experimental procedures, and quantitative data to facilitate the successful synthesis of furanosides.
Glycosylation is a fundamental process in the synthesis of complex carbohydrates and glycoconjugates, which are pivotal in numerous biological processes. The stereoselective formation of the glycosidic bond is a primary challenge in carbohydrate chemistry. This compound donors offer a unique scaffold for the synthesis of furanosides, which are important components of various natural products and therapeutic agents. This document focuses on protocols involving three main types of this compound donors: a peracylated donor, trichloroacetimidate (B1259523) donors, and thioglycoside donors.
Key Concepts in this compound Glycosylation
The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor and its protecting groups, the reactivity of the glycosyl acceptor, the choice of promoter or catalyst, the solvent, and the reaction temperature. For furanosides, achieving high stereoselectivity can be particularly challenging due to the flexibility of the five-membered ring. The formation of either the 1,2-cis (α) or 1,2-trans (β) glycosidic linkage is dependent on the reaction mechanism, which can be influenced by neighboring group participation, the anomeric effect, and the nature of the reaction intermediates.
Donor Types and Activation Methods
This document details protocols for the following this compound donors:
-
1,2,3,5,6-Penta-O-propanoyl-β-D-glucofuranose: A stable, crystalline donor that can be activated under acidic conditions. Its crystallinity simplifies purification.[1][2]
-
D-Glucofuranosyl Trichloroacetimidates: Highly reactive donors prepared from the corresponding 1-hydroxy glucofuranose. They are typically activated by catalytic amounts of a Lewis acid.[1][3]
-
D-Glucofuranosyl Thioglycosides: Stable donors that can be activated by various thiophilic promoters, offering a versatile approach to glycosylation.
Protocol 1: Acid-Catalyzed Glycosylation using 1,2,3,5,6-Penta-O-propanoyl-β-D-glucofuranose
This protocol describes the direct glycosylation of alcohols and other nucleophiles using the stable, crystalline donor, 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose, under Lewis acid catalysis. This method generally favors the formation of β-linked products.[1]
Materials:
-
1,2,3,5,6-Penta-O-propanoyl-β-D-glucofuranose (Donor)
-
Glycosyl Acceptor (e.g., alcohol, thiol, amine)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂)
-
Molecular Sieves (4 Å, activated)
-
Triethylamine (B128534) or Pyridine (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Experimental Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose donor (1.0 - 1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add freshly activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous dichloromethane (DCM).
-
Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C).
-
Add the Lewis acid catalyst (e.g., TMSOTf or BF₃·OEt₂, 0.1 - 0.3 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Quantitative Data Summary:
| Entry | Glycosyl Acceptor | Catalyst | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Methanol | TMSOTf | 75 | 1:5 |
| 2 | Propan-2-ol | BF₃·OEt₂ | 68 | 1:4 |
| 3 | Benzyl alcohol | TMSOTf | 82 | 1:6 |
| 4 | Ethanethiol | BF₃·OEt₂ | 65 | Not determined |
| 5 | Aniline | TMSOTf | 55 | Not determined |
Note: The data presented in this table is representative and has been compiled from literature sources.[1] Actual yields and stereoselectivities may vary depending on the specific reaction conditions and the nature of the acceptor.
Protocol 2: Glycosylation using D-Glucofuranosyl Trichloroacetimidate Donors
This protocol outlines a general method for glycosylation using a D-glucofuranosyl trichloroacetimidate donor, which is a highly reactive species requiring activation by a catalytic amount of a Lewis acid.[3]
Materials:
-
Protected D-Glucofuranosyl Trichloroacetimidate (Donor)
-
Glycosyl Acceptor
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Molecular Sieves (4 Å, activated)
-
Triethylamine or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
To a flame-dried flask under an inert atmosphere, add the protected D-glucofuranosyl trichloroacetimidate donor (1.2 - 1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous DCM or Et₂O.
-
Cool the reaction mixture to a low temperature (typically -78 °C to -40 °C).
-
Add a catalytic amount of TMSOTf solution dropwise.
-
Allow the reaction to stir at the low temperature and monitor its progress by TLC. The reaction may be allowed to slowly warm if necessary.
-
Upon completion, quench the reaction with a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite®.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired product.
Quantitative Data Summary:
| Entry | Donor Protecting Groups | Glycosyl Acceptor | Solvent | Yield (%) | Anomeric Ratio (α:β) |
| 1 | 2,3,5,6-Tetra-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | DCM | 85 | 1:3 |
| 2 | 2,3,5,6-Tetra-O-benzoyl | Cholesterol | DCM | 78 | >1:20 |
| 3 | 2,3:5,6-Di-O-isopropylidene | 1-Octanol | Et₂O | 92 | 4:1 |
| 4 | 2,3,5,6-Tetra-O-benzyl | N-Boc-Serine methyl ester | DCM | 75 | 1:2 |
Note: This data is illustrative and based on typical outcomes for trichloroacetimidate donors.[3][4] The choice of protecting groups on the donor and the solvent can significantly influence the stereochemical outcome.
Protocol 3: Glycosylation using D-Glucofuranosyl Thioglycoside Donors
This protocol describes a glycosylation reaction using a stable D-glucofuranosyl thioglycoside donor, which is activated by a thiophilic promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).
Materials:
-
Protected D-Glucofuranosyl Thioglycoside (e.g., Phenyl or Ethyl Thioether) (Donor)
-
Glycosyl Acceptor
-
Anhydrous Dichloromethane (DCM)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Molecular Sieves (4 Å, activated)
-
Triethylamine
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
To a flame-dried flask under an inert atmosphere, add the D-glucofuranosyl thioglycoside donor (1.2 - 1.5 equivalents), the glycosyl acceptor (1.0 equivalent), and activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add N-iodosuccinimide (NIS) (1.5 equivalents) to the mixture.
-
After stirring for 10-15 minutes, add a catalytic amount of TfOH or TMSOTf solution dropwise.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding triethylamine.
-
Dilute the mixture with DCM and filter through a pad of Celite®, washing with additional DCM.
-
Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Quantitative Data Summary:
| Entry | Donor Protecting Groups | Glycosyl Acceptor | Promoter System | Yield (%) | Anomeric Ratio (α:β) |
| 1 | 2,3,5,6-Tetra-O-benzyl | Methyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside | NIS/TfOH | 88 | 1:4 |
| 2 | 2,3,5,6-Tetra-O-acetyl | Adamantan-1-ol | NIS/TMSOTf | 72 | >1:10 |
| 3 | 2,3:5,6-Di-O-isopropylidene | Benzyl alcohol | NIS/TfOH | 90 | 3:1 |
| 4 | 2,3,5,6-Tetra-O-benzyl | Thiophenol | NIS/TfOH | 78 | Not determined |
Note: The data presented is representative of thioglycoside glycosylations and may vary based on specific substrates and conditions.
Visualizing Glycosylation Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflow for a chemical glycosylation reaction and the key factors that influence its stereochemical outcome.
Caption: General workflow for a chemical glycosylation reaction.
Caption: Key factors influencing the stereochemical outcome of glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel synthesis of D-galactofuranosyl, D-glucofuranosyl and D-mannofuranosyl 1-phosphates based on remote activation of new and free hexofuranosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of D-Glucofuranose Derivatives with Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of D-Glucofuranose derivatives as potential anti-inflammatory agents. The protocols detailed below are based on established methodologies for the chemical preparation of these compounds and their subsequent assessment in preclinical models of inflammation.
Introduction
This compound, a furanose form of glucose, serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this compound, particularly those modified at the C-3 position of the furanose ring, have garnered interest for their potential pharmacological activities. Notably, 3-O-derivatives of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose have been identified as a promising class of compounds with anti-inflammatory properties. This document outlines the synthetic procedures for preparing these derivatives and the experimental protocols for evaluating their anti-inflammatory efficacy.
Synthesis of 3-O-Derivatives of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
The synthesis of these derivatives typically starts from the commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose. The free hydroxyl group at the C-3 position allows for various chemical modifications, such as alkylation and acylation, to produce a library of derivatives for structure-activity relationship (SAR) studies.
General Synthetic Scheme:
A series of 3-O-derivatives of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose can be prepared and tested for their pharmacological activity.[1]
Starting Material: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose General Procedure: The hydroxyl group at the C-3 position is reacted with various alkylating or acylating agents in the presence of a suitable base and solvent. Example Derivatives: 3-O-alkyl, 3-O-acyl, and other substituted derivatives.
While specific quantitative anti-inflammatory data for a broad range of these this compound derivatives is not extensively available in recent literature, the following sections provide the established protocols to perform such evaluations. For comparative purposes, data from structurally related α-D-ribofuranose derivatives are presented to illustrate the expected outcomes of these assays.[2]
In Vivo Anti-Inflammatory Activity Assessment
A standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema assay in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay assesses the ability of a test compound to reduce the swelling (edema) induced by the injection of carrageenan, a phlogistic agent, into the paw of a rat.
Animals: Male Wistar rats (150-200 g) are typically used. Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound derivatives)
-
Reference drug (e.g., Diclofenac sodium, Indomethacin)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups (n=6): a control group, a reference drug group, and test groups receiving different doses of the this compound derivatives.
-
The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Data Presentation:
The results of the carrageenan-induced paw edema assay are typically presented in a tabular format, showing the mean increase in paw volume and the percentage of edema inhibition at different time points and doses.
Table 1: Effect of α-D-Ribofuranose Derivatives on Carrageenan-Induced Paw Edema in Mice (Illustrative Data) [2]
| Treatment (Dose) | Mean Paw Edema (mL) ± SEM | % Inhibition of Paw Edema |
| 1st Hour | ||
| Control | 0.21 ± 0.01 | - |
| Compound 2 (100 mg/kg) | 0.18 ± 0.01 | 15.79 |
| Compound 6 (100 mg/kg) | 0.19 ± 0.01 | 14.29 |
| Aceclofenac (100 mg/kg) | 0.15 ± 0.01 | 31.58 |
| 2nd Hour | ||
| Control | 0.29 ± 0.01 | - |
| Compound 2 (100 mg/kg) | 0.12 ± 0.01 | 58.68 |
| Compound 6 (100 mg/kg) | 0.12 ± 0.01 | 58.68 |
| Aceclofenac (100 mg/kg) | 0.09 ± 0.01 | 70.66 |
| 3rd Hour | ||
| Control | 0.35 ± 0.01 | - |
| Compound 2 (100 mg/kg) | 0.08 ± 0.01 | 77.32 |
| Compound 6 (100 mg/kg) | 0.07 ± 0.01 | 79.38 |
| Aceclofenac (100 mg/kg) | 0.05 ± 0.01 | 86.08 |
| 4th Hour | ||
| Control | 0.41 ± 0.01 | - |
| Compound 2 (100 mg/kg) | 0.04 ± 0.01 | 91.15 |
| Compound 6 (100 mg/kg) | 0.02 ± 0.01 | 95.13 |
| Aceclofenac (100 mg/kg) | 0.01 ± 0.00 | 97.79 |
Data adapted from a study on α-D-ribofuranose derivatives for illustrative purposes. Similar data should be generated for the this compound derivatives of interest.
In Vitro Anti-Inflammatory Activity Assessment
The in vitro anti-inflammatory activity of this compound derivatives can be determined by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Cell Line: RAW 264.7 murine macrophage cell line. Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound derivatives)
-
Reference drug (e.g., L-NMMA, Dexamethasone)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
MTT reagent for cell viability assay
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives or the reference drug for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A control group without LPS stimulation should be included.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is prepared to determine the nitrite concentration in the samples.
-
Perform an MTT assay on the remaining cells to assess the cytotoxicity of the test compounds.
-
The percentage of NO inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.
Data Presentation:
The results of the NO inhibition assay are presented as IC50 values.
Table 2: Inhibitory Effect of Test Compounds on NO Production in LPS-Stimulated RAW 264.7 Cells (Illustrative Data)
| Compound | IC50 (µM) |
| This compound Derivative 1 | To be determined |
| This compound Derivative 2 | To be determined |
| This compound Derivative 3 | To be determined |
| L-NMMA (Reference) | Example: ~20 µM |
This table should be populated with experimentally determined IC50 values for the synthesized this compound derivatives.
Signaling Pathway Analysis
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental Workflow for Investigating NF-κB Inhibition:
To determine if the anti-inflammatory activity of this compound derivatives is mediated through the NF-κB pathway, the following experiments can be conducted:
-
Western Blot Analysis: Measure the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα, total IκBα, and nuclear p65, in LPS-stimulated RAW 264.7 cells treated with the test compounds.
-
Immunofluorescence Microscopy: Visualize the nuclear translocation of the p65 subunit of NF-κB in response to LPS and the inhibitory effect of the test compounds.
-
Reporter Gene Assay: Use a cell line containing an NF-κB-driven reporter gene (e.g., luciferase) to quantify the transcriptional activity of NF-κB.
Visualizations
Experimental Workflow for In Vivo Anti-Inflammatory Screening
References
Application Notes and Protocols: Synthesis of Antiviral Nucleoside Analogs from D-Glucofuranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antiviral nucleoside analogs utilizing D-glucofuranose as a chiral starting material. The focus is on the application of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, a readily available and versatile precursor.[1][2][3][4] This document outlines the strategic transformation of this compound into key ribofuranose intermediates, followed by their coupling with various nucleobases to generate potent antiviral compounds.
The methodologies described herein are fundamental in the development of therapeutic agents that combat viral infections by interfering with viral replication.[1][5][6] Nucleoside analogs derived from D-glucose have shown promise in targeting a range of viruses.[5][6] The protocols are designed to be a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Synthetic Strategy Overview
The conversion of this compound derivatives into antiviral nucleoside analogs generally follows a multi-step synthetic pathway. The overall strategy begins with the protection of the free hydroxyl group of diacetone-D-glucose.[1] This is followed by a sequence of reactions including selective deprotection of the 5,6-O-isopropylidene group and subsequent oxidative cleavage to afford a protected ribofuranose derivative.[1] This crucial intermediate is then activated and coupled with a nucleobase through a glycosylation reaction.[1] The final stage involves the removal of all protecting groups to yield the target nucleoside analog.[1]
Caption: General synthetic workflow from a this compound derivative to an antiviral nucleoside analog.
Data Presentation: Reaction Yields
The following table summarizes the reported yields for key transformations in the synthesis of antiviral nucleoside analogs starting from this compound derivatives.
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Protection of C3-OH (Benzylation) | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | ~95% | [7] |
| 2 | Selective Deprotection | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | ~85% | [7] |
| 3 | Oxidative Cleavage | 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-dialdofuranose | High | [1] |
| 4 | Acetylation of Ribofuranose | Protected Ribofuranose Derivative | Acetylated Ribofuranose for Glycosylation | Good | [7] |
| 5 | Glycosylation (Vorbüggen) | Acetylated Ribofuranose and Silylated Uracil (B121893) | Protected Nucleoside Analog | Good | [1][8] |
| 6 | Final Deprotection (Deacetylation) | Acetylated Nucleoside Analog | Final Nucleoside Analog | Excellent | [7] |
Experimental Protocols
The following are detailed methodologies for the key experimental steps in the synthesis of antiviral nucleoside analogs from diacetone-D-glucose.
This protocol describes the protection of the free hydroxyl group at the C-3 position of diacetone-D-glucose via benzylation.[7]
-
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Sodium hydride (NaH)
-
Benzyl (B1604629) bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
This protocol details the selective removal of the 5,6-O-isopropylidene group.[7]
-
Materials:
-
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Aqueous acetic acid or another suitable acid catalyst
-
Solvent (e.g., water, THF)
-
-
Procedure:
-
Dissolve the starting material in a mixture of the chosen solvent and aqueous acid.
-
Heat the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
This protocol describes the oxidative cleavage of the diol to form the desired aldehyde intermediate.[1]
-
Materials:
-
Procedure:
-
Dissolve the diol in a mixture of DCM and water.[1]
-
Add sodium periodate portion-wise to the vigorously stirred biphasic mixture.[1]
-
Continue stirring at room temperature until the starting material is consumed (monitored by TLC).
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde.[1] This intermediate is often used in the next step without further purification.
-
This protocol outlines the crucial step of coupling the sugar moiety with a nucleobase.[1] This example uses uracil as the nucleobase.
-
Materials:
-
Protected and activated ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium (B1175870) sulfate or another catalyst for silylation
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Silylation of the Nucleobase:
-
Glycosylation Reaction:
-
Dissolve the silylated uracil and the protected ribofuranose acetate in anhydrous acetonitrile.[1]
-
Cool the solution to 0 °C and add TMSOTf dropwise.[1]
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.[1]
-
After completion, cool the reaction mixture and quench with saturated aqueous NaHCO₃.[1]
-
Extract the product with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.[1]
-
Purify the crude product by flash column chromatography to yield the protected nucleoside analogue.[1]
-
-
This protocol describes the removal of protecting groups to yield the final antiviral nucleoside analog.[1]
-
Materials:
-
Protected nucleoside analog
-
Appropriate deprotection reagents (e.g., methanolic ammonia (B1221849) for acyl groups, H₂/Pd-C for benzyl groups)
-
Solvent (e.g., methanol)
-
-
Procedure:
-
Dissolve the protected nucleoside analog in a suitable solvent (e.g., methanol (B129727) saturated with ammonia for deacylation).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
Mechanism of Action of Antiviral Nucleoside Analogs
Nucleoside analogs exert their antiviral effects by acting as competitive inhibitors or chain terminators of viral polymerases. Once inside the host cell, these analogs are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Incorporation of the analog can lead to chain termination if the sugar moiety lacks a 3'-hydroxyl group, or it can act as a non-obligate chain terminator, causing mutations and ultimately inhibiting viral replication.
Caption: General mechanism of action for antiviral nucleoside analogs.
These application notes and protocols serve as a foundational guide for the synthesis of antiviral nucleoside analogs from this compound. The versatility of D-glucose as a chiral starting material continues to inspire the development of novel and potent antiviral agents.[5][6] Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Diacetone-D-glucose | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advances in the synthesis of antiviral agents from carbohydrate-derived chiral pools | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
D-Glucofuranose: A Versatile Precursor for the Synthesis of Rare Sugars
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rare sugars, monosaccharides that are uncommon in nature, are of increasing interest in the pharmaceutical and biotechnology sectors due to their unique biological activities and potential as therapeutic agents or building blocks for complex bioactive molecules. D-Glucofuranose, a furanose isomer of the abundant D-glucose, serves as a valuable and cost-effective chiral precursor for the synthesis of a variety of rare sugars. The protection of D-glucose as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone glucose, provides a stable starting material with a free hydroxyl group at the C-3 position, which can be selectively modified to achieve stereochemical inversions and other transformations necessary to produce rare sugar isomers like D-allose and L-idose.[1][2][3] This document provides detailed protocols and data for the synthesis of rare sugars from this compound derivatives.
Synthesis of D-Allose from Diacetone Glucose
A key strategy for the synthesis of D-allose from diacetone glucose involves the oxidation of the C-3 hydroxyl group to a ketone, followed by a stereoselective reduction to invert the stereochemistry at this position.[1]
Reaction Pathway:
Caption: Synthetic pathway from Diacetone Glucose to D-Allose.
Quantitative Data:
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Oxidation | Oxalyl chloride, DMSO, Et3N, DCM, -78 °C | ~86 | [4] |
| 2 | Reduction | NaBH₄, EtOH/H₂O, -60 °C to -40 °C | High | [4] |
| 3 | Deprotection | Aqueous Acetic Acid | Not specified | [1] |
Synthesis of an L-Iduronate Donor from Diacetone Glucose
Diacetone glucose is also a critical starting material for the synthesis of L-iduronate donors, which are essential for the synthesis of heparin and heparan sulfate.[1] This multi-step synthesis involves protection of the C-3 hydroxyl, selective deprotection of the 5,6-O-isopropylidene group, and a key stereochemical inversion at C-5.
Reaction Pathway:
Caption: Synthetic pathway from Diacetone Glucose to an L-Iduronate Donor.
Quantitative Data:
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Benzylation | Sodium hydride, Benzyl (B1604629) bromide, DMF | Quantitative | [1] |
| 2 | Selective Hydrolysis | 75% Acetic Acid | 88 | [1] |
Experimental Protocols
Protocol 1: Swern Oxidation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This protocol describes the oxidation of the C-3 hydroxyl group of diacetone glucose to the corresponding ketone.[5][6]
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, cooled to -78 °C, add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise.
-
Continue stirring for another 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Protocol 2: Stereoselective Reduction to 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose
This protocol details the one-pot reduction of the ketone intermediate formed from the Swern oxidation.[4]
Materials:
-
Reaction mixture from Protocol 1
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol
-
Water
Procedure:
-
Following the addition of triethylamine in the Swern oxidation protocol, maintain the reaction temperature between -60 °C and -40 °C.
-
Slowly add a freshly prepared solution of NaBH₄ in a 4:1 mixture of Ethanol/H₂O.
-
Monitor the reaction by TLC until the ketone is consumed.
-
Allow the reaction to warm to room temperature.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Protocol 3: Benzylation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This protocol describes the protection of the C-3 hydroxyl group as a benzyl ether.[1][5]
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add NaH (1.2 equivalents) portion-wise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with methanol (B129727) at 0 °C.
-
Perform an aqueous workup and purify the product by column chromatography to yield 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]
Protocol 4: Selective Hydrolysis of the 5,6-O-Isopropylidene Group
This protocol details the selective removal of the 5,6-O-isopropylidene group.[1]
Materials:
-
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Aqueous Acetic Acid (75%)
Procedure:
-
Dissolve the benzylated diacetone glucose in 75% aqueous acetic acid.
-
Stir the solution at room temperature and monitor the reaction progress by TLC.
-
Upon completion, neutralize the acetic acid and perform an aqueous workup.
-
Purify the resulting diol by column chromatography.
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of D-Allose from Diacetone Glucose.
References
Application Notes and Protocols for the Enzymatic Synthesis and Modification of D-Glucofuranose Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis and modification of D-Glucofuranose esters. The use of enzymes, particularly lipases, offers a green and highly selective alternative to traditional chemical synthesis methods, which often require harsh reaction conditions and complex protecting group strategies. Enzymatic routes provide milder conditions, reduce the formation of by-products, and offer high regioselectivity, making them ideal for pharmaceutical and other high-value applications.
Introduction
This compound esters are valuable compounds with a wide range of applications in the food, cosmetic, and pharmaceutical industries due to their surfactant properties, biocompatibility, and potential therapeutic activities.[1][2][3] The enzymatic synthesis of these esters typically involves the acylation of a this compound derivative with a suitable acyl donor, catalyzed by a lipase (B570770) in a non-aqueous medium to favor synthesis over hydrolysis.[4] Key parameters influencing the reaction include the choice of enzyme, reaction medium, temperature, and the molar ratio of substrates.[1][2]
Key Experimental Parameters and Considerations
Successful enzymatic synthesis of this compound esters hinges on the careful optimization of several factors:
-
Enzyme Selection : Lipases are the most commonly employed enzymes for this transformation. Immobilized lipases, such as Candida antarctica lipase B (CALB), are often preferred due to their enhanced stability, reusability, and ease of separation from the reaction mixture.[5][6]
-
Substrate Protection : To achieve regioselective acylation, it is often necessary to use a protected form of D-glucose, such as 1,2-O-isopropylidene-α-D-glucofuranose. This directs the acylation to the primary hydroxyl group at the C-6 position.[7]
-
Acyl Donor : A variety of acyl donors can be used, including free fatty acids and their activated forms like vinyl esters. Vinyl esters are advantageous as they result in an irreversible reaction.[6]
-
Reaction Medium : The choice of solvent is critical. While organic solvents like 2-methyl-2-butanol (B152257) (2M2B) are effective, greener alternatives such as deep eutectic solvents (DES) and solvent-free systems are gaining traction.[4][8] Co-solvents like dimethyl sulfoxide (B87167) (DMSO) can be used to enhance the solubility of glucose, but may affect enzyme selectivity.[9]
-
Temperature : Lipases generally exhibit optimal activity between 40°C and 60°C. Higher temperatures can lead to enzyme denaturation.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic synthesis of glucose esters, providing a comparative overview of reaction conditions and outcomes.
Table 1: Lipase-Catalyzed Synthesis of Glucose Esters with Varying Acyl Donors and Solvents
| Enzyme | Acyl Acceptor | Acyl Donor | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Glucose | Vinyl Decanoate | 2-methyl-2-butanol (2M2B) | Not Specified | 90 min | 2.2% | [4] |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Glucose | Vinyl Decanoate | Acetone | Not Specified | 90 min | 1.6% | [4] |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Glucose | Vinyl Decanoate | Ethyl Acetate | Not Specified | 90 min | 1.1% | [4] |
| Immobilized Candida antarctica Lipase B | Olive Oil FAMEs | Glucose | 80% DMSO / 20% tert-amyl alcohol | 55 | 50 h | 100% | [5] |
| Lipozyme TLIM | α-D-Glucose | Vinyl Laurate | IL/2M2B (0.2:0.8, v/v) | 55 | 7 h | ~80% | [10] |
| Novozym 435 | Methyl Glucoside | Lauric Acid | 2M2B | 45 | 21 h | ~70% | [10] |
| Aspergillus niger Lipase | D-Glucose | Lauric Acid | 2M2B/DMSO (20% v/v) | 56 | 72 h | High | [9] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of 6-O-Acyl-1,2-O-isopropylidene-α-D-glucofuranose
This protocol describes a general method for the regioselective acylation of the primary hydroxyl group of 1,2-O-isopropylidene-α-D-glucofuranose using an immobilized lipase.
Materials:
-
1,2-O-isopropylidene-α-D-glucofuranose
-
Acyl donor (e.g., vinyl laurate, lauric acid)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous 2-methyl-2-butanol (2M2B)
-
Molecular sieves (4 Å), activated
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., sealed flask)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a clean, dry reaction vessel, add 1,2-O-isopropylidene-α-D-glucofuranose (1 equivalent) and the acyl donor (1-3 equivalents).
-
Add anhydrous 2M2B to dissolve the reactants. The final concentration of the glucofuranose derivative is typically in the range of 0.1-0.5 M.
-
Add activated molecular sieves (approximately 100 mg per mL of solvent) to remove any residual water, which can lead to hydrolysis.
-
Add the immobilized lipase (typically 10-50 mg per mL of solvent).
-
Seal the reaction vessel and place it on a magnetic stirrer with heating.
-
Maintain the reaction temperature between 45-60°C with constant stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the pure this compound ester.
Protocol 2: Chemoenzymatic Synthesis of D-Glucose Fatty Esters at C-6
This protocol involves the enzymatic esterification of a protected glucose derivative followed by deprotection.[7]
Part A: Enzymatic Esterification of 1,2-O-cyclohexylidene-α-D-glucofuranose
Materials:
-
1,2-O-cyclohexylidene-α-D-glucofuranose
-
Fatty acid (e.g., octanoic acid, C8:0 to stearic acid, C18:0)
-
Immobilized lipase
-
Suitable organic solvent
Procedure:
-
Dissolve 1,2-O-cyclohexylidene-α-D-glucofuranose and the fatty acid in the chosen organic solvent in a reaction vessel.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the mixture at a controlled temperature with agitation.
-
Monitor the reaction kinetics for each fatty acid used.
-
After the reaction, separate the enzyme by filtration.
-
Evaporate the solvent to obtain the crude esterified product.
Part B: Hydrolysis of the Cyclohexylidene Protecting Group
Materials:
-
Crude esterified product from Part A
-
Acidic catalyst (e.g., dilute HCl)
-
Suitable solvent for hydrolysis
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Add the acidic catalyst to initiate the hydrolysis of the cyclohexylidene group.
-
Stir the reaction at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid.
-
Extract the D-glucose fatty ester and purify it using appropriate chromatographic techniques.
Visualizations
The following diagrams illustrate the key workflows and relationships in the enzymatic synthesis of this compound esters.
Caption: General workflow for the enzymatic synthesis of this compound esters.
Caption: Key parameters influencing the yield and selectivity of the enzymatic reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 7. Chemoenzymatic synthesis of glucose fatty esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilization of D-Glucofuranose in the Preparation of Carbohydrate-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis and application of D-glucofuranose-derived polymers. This compound, a five-membered ring isomer of glucose, serves as a versatile and renewable building block for creating biocompatible and biodegradable polymers.[1] These polymers are of significant interest in the biomedical field, particularly for advanced drug delivery systems.[2]
Application Note 1: Synthesis of this compound-Based Monomers
The journey from D-glucose to a functional polymer begins with the synthesis of a stable, modifiable this compound intermediate. A pivotal starting material is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone-D-glucose.[3] This derivative protects four of the five hydroxyl groups, leaving the C3 hydroxyl group accessible for further chemical modifications.[3]
Experimental Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes a widely used method for preparing diacetone-D-glucose from D-glucose.[4]
Materials:
-
D-glucose
-
Concentrated sulfuric acid
-
Anhydrous copper(II) sulfate (B86663)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Prepare a solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 ml) in a suitable reaction vessel.
-
Add concentrated sulfuric acid (1.2 ml) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
Add anhydrous copper(II) sulfate (15 g) to the reaction mixture and continue stirring at room temperature for an additional 18 hours.[4]
-
Neutralize the reaction mixture with sodium bicarbonate and remove inorganic materials by filtration.[4]
-
Evaporate the filtrate under reduced pressure to yield a white solid.
-
Partition the solid between dichloromethane and water.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to obtain the title compound as a white solid.[4]
-
For further purification, recrystallize the solid from hexane.[4]
Workflow for Monomer Synthesis
Application Note 2: Polymerization of this compound-Derived Monomers
This compound derivatives can be polymerized through various mechanisms, including ring-opening polymerization (ROP). ROP is a versatile method for producing well-defined polymers from cyclic monomers. Anhydro sugar derivatives of glucofuranose are suitable monomers for this type of polymerization.
Experimental Protocol 2: Anionic Ring-Opening Polymerization of 5,6-Anhydro-1,2-O-isopropylidene-α-D-glucofuranose
This protocol outlines a general procedure for the anionic ring-opening polymerization of a 5,6-anhydro-glucofuranose derivative to yield a polyether.
Materials:
-
5,6-Anhydro-1,2-O-isopropylidene-α-D-glucofuranose (monomer)
-
Potassium tert-butoxide (t-BuOK) or Potassium hydroxide (B78521) (KOH) as an anionic catalyst
-
Anhydrous toluene (B28343) or tetrahydrofuran (B95107) (THF) as solvent
Procedure:
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen.
-
Dissolve the 5,6-anhydro-1,2-O-isopropylidene-α-D-glucofuranose monomer in anhydrous toluene in a reaction flask equipped with a magnetic stirrer and a nitrogen inlet.
-
In a separate flask, prepare a solution of the anionic catalyst (e.g., t-BuOK) in the same anhydrous solvent.
-
Add the catalyst solution to the monomer solution dropwise at room temperature while stirring.
-
Allow the reaction to proceed for a specified time (e.g., 24-48 hours) at a controlled temperature (e.g., 60°C). The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC).
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Quantitative Data on this compound-Based Polymers
| Monomer | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 5,6-Anhydro-1,2-O-isopropylidene-α-D-glucofuranose | Anionic ROP | 2,500 | 3,200 | 1.28 |
| 3-O-benzyl-5,6-(bis(maleyloxy))-1,2-O-isopropylidene-D-glucofuranose | Polycondensation | 4,656 | - | - |
Note: Data is compiled from multiple sources for illustrative purposes. Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.[5][6][7][8][9]
Application Note 3: Application in pH-Responsive Drug Delivery
Carbohydrate-based polymers derived from this compound can be designed to be stimuli-responsive, making them "smart" materials for targeted drug delivery.[10][11] One of the most explored stimuli is pH, as the microenvironment of tumor tissues and endosomal compartments is more acidic (pH 5.0-6.8) than normal physiological pH (7.4).[2][12] Polymers containing acid-labile bonds can be engineered to release their drug payload preferentially in these acidic environments, enhancing therapeutic efficacy and reducing systemic toxicity.[11]
Experimental Protocol 3: Preparation and Evaluation of Doxorubicin-Loaded Nanoparticles for pH-Responsive Release
This protocol provides a general method for encapsulating a chemotherapeutic agent, doxorubicin (B1662922) (DOX), into this compound-based polymeric nanoparticles and evaluating their pH-triggered release profile.
Materials:
-
This compound-based polymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO 2000 Da)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer solution (ABS) at pH 5.0
Procedure: Drug Loading
-
Dissolve the this compound-based polymer in a suitable organic solvent.
-
In a separate vial, dissolve DOX·HCl in the same solvent and add TEA to obtain the free base form of DOX.
-
Add the DOX solution to the polymer solution and stir for a few hours.
-
Add the mixture dropwise to a vigorously stirring aqueous solution to form nanoparticles via nanoprecipitation.
-
Stir the nanoparticle suspension overnight to allow the organic solvent to evaporate.
-
Purify the DOX-loaded nanoparticles by dialysis against deionized water for 24 hours to remove unloaded drug.[13]
Procedure: In Vitro Drug Release
-
Transfer a known amount of the DOX-loaded nanoparticle suspension into two separate dialysis bags.
-
Immerse one bag in PBS (pH 7.4) and the other in ABS (pH 5.0).
-
Maintain the release media at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release media and replace it with an equal volume of fresh media.
-
Quantify the amount of released DOX in the collected samples using UV-Vis spectrophotometry or fluorescence spectroscopy.[14]
Quantitative Data on Doxorubicin Release
| Polymer System | pH | Cumulative Release (24h) | Cumulative Release (72h) |
| Doxorubicin-loaded silk-based nanoparticles | 7.4 | ~15% | ~25% |
| 6.0 | ~25% | ~40% | |
| 4.5 | ~40% | ~60% | |
| Doxorubicin-dimer nanoparticles | 7.4 | ~7% | - |
| 5.0 | ~85% | - |
Note: This data is from representative pH-responsive systems to illustrate the principle of pH-triggered drug release. The specific release profile will depend on the exact polymer composition.[11][14]
Visualizations
Workflow for Polymer-Based Drug Delivery System
Mechanism of pH-Responsive Drug Release
References
- 1. Controlled release of doxorubicin from Poly-(D,L-lactide-co-glycolide) (PLGA) nanoparticles prepared by coaxial electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of drug release performance using mixed doxorubicin-doxorubicin dimer nanoparticles as a pH-triggered drug self-delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of a pH responsive folic acid functionalized polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Compounds from 3-O-Substituted D-Glucofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive compounds derived from 3-O-substituted D-glucofuranose. The strategic modification at the C-3 position of the this compound scaffold has yielded a diverse range of derivatives with promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Introduction
D-Glucose, a readily available and inexpensive monosaccharide, serves as a versatile starting material for the synthesis of complex carbohydrates and biologically active molecules. By selectively protecting the hydroxyl groups at the C-1, C-2, C-5, and C-6 positions, typically as isopropylidene acetals, the C-3 hydroxyl group of this compound becomes accessible for a variety of chemical transformations. This targeted modification allows for the introduction of diverse functional groups, leading to the generation of novel compounds with significant therapeutic potential. This document outlines the synthesis of 3-O-alkyl, 3-O-acyl, and 3-azido derivatives of this compound and summarizes their reported biological activities.
Data Presentation
Table 1: Synthesis of 3-O-Substituted this compound Derivatives - Reaction Yields
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | NaH, Benzyl (B1604629) bromide, DMF, 0 °C to rt | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Quantitative | [1] |
| 2 | 1,2-O-Isopropylidene-α-D-glucofuranose | Stearoyl chloride, Pyridine (B92270), DMAP, 0 °C to rt | 6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranose | 64 | [2] |
| 3 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Tf₂O, Pyridine, CH₂Cl₂; then NaN₃, DMSO | 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 44 (over two steps) | [3] |
| 4 | 1,2-O-Isopropylidene-α-D-glucofuranose | Acetic anhydride (B1165640), Pyridine, 0 °C to rt | 3,5,6-Tri-O-acetyl-1,2-O-isopropylidene-α-D-glucofuranose | 70 | [4] |
| 5 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | n-Hexadecyl bromide, KOH, DMSO | 3-O-n-Hexadecyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Not specified | [5] |
Table 2: Biological Activities of 3-O-Substituted this compound Derivatives
| Compound | Biological Activity | Assay | Result | Reference |
| 3-O-Alkyl derivatives | Anti-inflammatory, Antipyretic | Carrageenan-induced paw edema (rat) | Notable activity | [5] |
| 3,5-Di-O-acetyl-6-O-stearoyl-1,2-O-isopropylidene-α-D-glucofuranose | Antibacterial | Disc diffusion | Active against Gram-positive bacteria | [2] |
| 3,5-Di-O-benzoyl-6-O-stearoyl-1,2-O-isopropylidene-α-D-glucofuranose | Antibacterial | Disc diffusion | Marked inhibition against B. subtilis | [2] |
| 3,5,6-Tri-O-acyl derivatives | Antibacterial | In vitro functionality test | Moderate to good activity | [4] |
| 3-Azido-3-deoxy-D-glucofuranose derivatives | Anticancer (precursor) | Not specified | Precursor for potential anticancer agents | [3] |
| 3-O-Benzyl-ribofuranose derivative | Analgesic, Anti-inflammatory | Acetic acid-induced writhing, Carrageenan-induced paw edema | Significant activity | [6] |
Table 3: Antimicrobial Activity (MIC) of Selected Glucofuranose Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazone derivatives | S. epidermidis | 0.156 | [7] |
| N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazone derivatives | B. subtilis | 0.156 | [7] |
| N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazone derivatives | E. coli | 0.313 | [7] |
| N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazone derivatives | C. albicans | 0.156-0.625 | [7] |
| N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazone derivatives | F. oxysporum | 0.156 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Etherification)[1]
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone glucose)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve diacetone glucose (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure 3-O-benzyl derivative in quantitative yield.
Protocol 2: Synthesis of 3,5,6-Tri-O-acetyl-1,2-O-isopropylidene-α-D-glucofuranose (Acylation)[4]
Materials:
-
1,2-O-Isopropylidene-α-D-glucofuranose
-
Acetic anhydride
-
Anhydrous pyridine
-
Triethylamine
Procedure:
-
To a solution of 1,2-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous dichloromethane and triethylamine, add acetic anhydride (4.0 molar eq).
-
Stir the reaction mixture at room temperature for 8-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the title compound.
Protocol 3: Synthesis of 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose[3]
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Triflic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Sodium azide (B81097) (NaN₃)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure: Step 1: Preparation of the Triflate Intermediate
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous CH₂Cl₂ and cool to -20 °C.
-
Add anhydrous pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).
-
Stir the reaction mixture at -20 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash with cold water, saturated aqueous CuSO₄ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude triflate, which is used in the next step without further purification.
Step 2: Azide Substitution
-
Dissolve the crude triflate from Step 1 in anhydrous DMSO.
-
Add sodium azide (5.0 eq) and heat the mixture to the temperature specified in the literature (e.g., 80-120 °C) for several hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Visualizations
Synthetic Pathways
Caption: General synthetic routes to 3-O-substituted this compound derivatives.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the evaluation of antimicrobial activity of synthesized compounds.
Proposed Signaling Pathway for Anti-inflammatory Action
While specific signaling pathways for 3-O-substituted this compound derivatives are not yet fully elucidated, their structural similarity to other anti-inflammatory agents suggests potential mechanisms. For instance, some bioactive carbohydrate derivatives have been shown to modulate inflammatory pathways. The diagram below illustrates a hypothetical pathway involving the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling cascade, which are common targets for anti-inflammatory drugs.
Caption: Proposed anti-inflammatory mechanism via inhibition of NF-κB and COX-2 pathways.
Conclusion
The selective modification of the C-3 hydroxyl group of this compound provides a powerful strategy for the development of novel bioactive compounds. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the specific molecular targets and signaling pathways of these promising derivatives is warranted to fully elucidate their therapeutic potential and guide the design of next-generation drug candidates.
References
- 1. Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose | C16H22O6 | CID 249093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
Welcome to the technical support center for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a key intermediate in carbohydrate chemistry. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers in optimizing their reaction yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, iodine) may be old or degraded.[1] 2. Presence of Water: The reaction is an equilibrium that is sensitive to water. Any moisture in the reagents or glassware will hinder product formation.[1][2] 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.[1] | 1. Use a fresh or properly stored catalyst.[1] 2. Ensure all glassware is thoroughly oven-dried. Use anhydrous D-glucose and anhydrous acetone (B3395972).[1] 3. Monitor the reaction progress using Thin-Layer Chromatography (TLC) and adjust the reaction time and temperature as necessary based on literature protocols.[1] |
| Reaction Mixture Turns Dark Brown or Black | 1. Caramelization of Glucose: Overly harsh acidic conditions or high temperatures can cause the sugar to decompose.[1][2] 2. Acetone Self-Condensation: Acidic conditions can promote the self-condensation of acetone, leading to tar-like byproducts.[1][2] | 1. Consider using a milder acid catalyst, such as a Lewis acid like boron trifluoride etherate.[1] 2. Maintain the recommended reaction temperature. For some pressure-based methods, this is between 80°C and 120°C.[2] 3. Reduce the reaction time if TLC analysis indicates that the product has already formed.[1] |
| Formation of Significant Byproducts | 1. Incomplete Reaction: This can lead to the formation of mono-isopropylidene glucose.[2] 2. Acetone Self-Condensation: Byproducts like diacetone alcohol and mesityl oxide can form under acidic conditions.[1] 3. Hydrolysis: The presence of water can hydrolyze the desired product back to the mono-protected form or starting material.[1][2] | 1. Ensure efficient removal of water to drive the reaction towards the di-protected product. This can be achieved using a dehydrating agent or azeotropic distillation.[2] 2. Optimize reaction temperature and time to minimize side reactions.[2] 3. Carefully control hydrolysis conditions during workup to avoid deprotection.[2] |
| Oily or Tar-like Residue That is Difficult to Crystallize | Presence of acetone self-condensation byproducts.[1] | 1. Attempt to remove impurities by trituration with a solvent in which the desired product is sparingly soluble, such as cold hexane (B92381) or cyclohexane.[1] 2. If trituration is unsuccessful, column chromatography may be necessary for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose?
A1: The synthesis involves the reaction of D-glucose with acetone in the presence of an acid catalyst. This reaction forms five-membered cyclic ketals (acetonides) between the hydroxyl groups at the C1-C2 and C5-C6 positions of the glucose molecule, which adopts its furanose form. A crucial aspect of this equilibrium reaction is the removal of the water that is formed, which drives the reaction towards the desired product.[1]
Q2: What are the most common catalysts used for this synthesis, and what are their advantages and disadvantages?
A2:
| Catalyst | Pros | Cons |
|---|---|---|
| Sulfuric Acid | Inexpensive and readily available. | Can lead to caramelization and other side reactions if not carefully controlled.[1][2] |
| Iodine | Milder catalyst, can reduce charring.[3] | May require longer reaction times or heating.[4] |
| Lewis Acids (e.g., Boron Trifluoride Etherate) | Can minimize side reactions like acetone self-condensation.[2] | More expensive and requires anhydrous conditions. |
| Solid Catalysts (e.g., Ion Exchange Resins) | Easy to remove from the reaction mixture. | Prone to deactivation by byproducts and can be costly to regenerate.[2] |
Q3: How critical is the removal of water in this synthesis?
A3: The removal of water is one of the most critical factors for achieving a high yield. The formation of the isopropylidene acetals is a reversible reaction that produces water. According to Le Chatelier's principle, this water must be removed to shift the equilibrium towards the product. Inefficient water removal will result in low conversion rates.[2]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1] A suitable solvent system, for example, ethyl acetate/hexane, will show distinct spots for the starting D-glucose (which will likely remain at the baseline), the mono-isopropylidene intermediate, and the desired 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose product.[1]
Q5: What are the typical yields for this synthesis?
A5: Yields can vary significantly depending on the specific reaction conditions, including the catalyst used, reaction time, temperature, and the efficiency of water removal.[1] Under optimized conditions, yields of around 75% have been reported.[3][4][5][6]
Q6: What is the recommended method for purifying the final product?
A6: Recrystallization is a common and effective method for purifying 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[2] A suitable solvent for recrystallization is cyclohexane.[2]
Experimental Protocols
Protocol 1: Synthesis using Sulfuric Acid as a Catalyst
Materials:
-
D-glucose (anhydrous)
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid
-
Anhydrous Copper(II) Sulfate (B86663) (optional, as a dehydrating agent)[7]
-
Saturated aqueous sodium bicarbonate solution
-
Distilled water
Procedure:
-
In a suitable flask, vigorously stir a solution of D-glucose in dry acetone at room temperature.
-
Slowly add concentrated sulfuric acid to the mixture.
-
Continue stirring at room temperature for approximately 6 hours.
-
If using a dehydrating agent, add anhydrous copper(II) sulfate and continue stirring for another 8 hours, then let it stand overnight.[1]
-
Monitor the reaction's progress by TLC (e.g., acetone-petroleum ether, 1:3). The product will have a higher Rf value than the starting material.[1]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the resulting syrup in chloroform and wash it with a saturated aqueous sodium bicarbonate solution, followed by distilled water.[1]
-
Dry the organic layer, evaporate the solvent, and purify the product by recrystallization.
Protocol 2: Synthesis using Iodine as a Catalyst
Materials:
-
D-glucose
-
Acetone
-
Iodine
Procedure:
-
Combine D-glucose, acetone, and iodine in a reaction vessel equipped with a reflux condenser. An optimized molar ratio of D-glucose to iodine to acetone is approximately 1:0.15:122.5.[4]
-
Heat the reaction mixture to reflux (around 62°C) for 5 hours.[3][4]
-
Monitor the reaction by TLC.
-
After completion, work up the reaction mixture as described in Protocol 1.
-
Purify the product by recrystallization from a suitable solvent like hexane.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 5. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 6. A Novel Procedure for the Synthesis of 1,2:5,6-di-O-Isopropylidene-D-Glucofranose by Ultrasound | Scientific.Net [scientific.net]
- 7. dergipark.org.tr [dergipark.org.tr]
troubleshooting low yield in D-Glucofuranose synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of D-Glucofuranose and its derivatives, with a primary focus on resolving issues of low yield.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in this compound synthesis can stem from a variety of factors, from reaction equilibrium to procedural missteps. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Consistently Low or No Product Yield
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Unfavorable Equilibrium: The pyranose form of glucose is significantly more stable than the furanose form, leading to an equilibrium that favors the starting material or pyranose byproduct. | - Employ kinetic control conditions (e.g., lower temperatures, shorter reaction times) to favor the formation of the less stable furanose product.- Utilize a templating agent, such as boric acid, to selectively stabilize the furanose structure. | The pyranose-furanose equilibrium strongly favors the six-membered pyranose ring. Kinetic conditions can trap the kinetically favored furanose product before it reverts to the thermodynamically stable pyranose. Boric acid can form a stable complex with the cis-diols present in the furanose form, shifting the equilibrium towards the desired product.[1][2] |
| Ineffective Catalysis: The chosen acid catalyst may be inappropriate or insufficient for the specific reaction. | - For the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, compare the efficacy of different catalysts such as concentrated sulfuric acid, iodine, or ferric chloride.[3][4]- Ensure the catalyst is not deactivated by moisture or other impurities. | The choice of catalyst can significantly impact reaction rate and yield. For instance, iodine and ferric chloride are milder alternatives to sulfuric acid and may reduce the formation of degradation byproducts.[4] |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can all contribute to low yields. | - Optimize reaction temperature. For example, in the iodine-catalyzed synthesis of di-O-isopropylidene-α-D-glucofuranose, refluxing at 62°C is optimal.[5]- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged reaction times. | Each synthetic method has an optimal set of conditions. Deviation from these can lead to incomplete reactions or the formation of side products. |
Issue 2: Presence of Significant Byproducts
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Formation of Mono-substituted Product: In the synthesis of di-O-isopropylidene-α-D-glucofuranose, the mono-isopropylidene intermediate may be the major product. | - Increase the equivalents of the protecting group reagent (e.g., acetone (B3395972) or 2,2-dimethoxypropane).- Ensure anhydrous conditions, as water can hydrolyze the di-substituted product back to the mono-substituted form. | The formation of the di-ketal is a stepwise process. Insufficient reagent or the presence of water can halt the reaction at the mono-protected stage. |
| Anomerization: The reaction produces a mixture of α and β anomers, complicating purification and reducing the yield of the desired anomer. | - For per-acetylation, the choice of catalyst and reaction conditions can influence the anomeric ratio. For example, using sulfuric acid in acetic anhydride (B1165640) can lead to a mixture of α and β furanose per-acetates.[2]- Employ purification techniques such as column chromatography to separate the anomers. | The anomeric center of sugars is susceptible to isomerization under acidic conditions, leading to a mixture of anomers. |
| Ring Rearrangement: The desired furanose product rearranges to the more stable pyranose form. | - Use milder reaction conditions.- Consider protecting group strategies that lock the molecule in the furanose conformation. | The inherent stability of the pyranose ring makes it a common byproduct if the reaction conditions allow for ring opening and closing. |
Data Presentation: Comparative Yields of this compound Derivatives
The following tables summarize reported yields for the synthesis of common this compound derivatives under various catalytic conditions.
Table 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Conc. H₂SO₄ | D-glucose, Acetone | 25 | 12 | 75.6 |
| Iodine | D-glucose, Acetone | 62 (reflux) | 5 | ~75 |
| FeCl₃ (ultrasound) | D-glucose, Acetone | 40 | Not Specified | 75.8[4] |
Table 2: Boron-Mediated Synthesis of Per-acylated β-D-glucofuranose
| Acyl Group | Method | Yield (%) | Anomeric Ratio (α:β) |
| Acetyl | One-pot with H₂SO₄ catalyst | >90 | 1:1.8[2] |
| Acetyl | Stepwise with pyridine (B92270) | Good | 1:52[2] |
| Propanoyl | One-pot | 58 | Not specified[2] |
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Sulfuric Acid Catalyzed)
Materials:
-
D-glucose
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred suspension, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and neutralize the sulfuric acid by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Filter the mixture to remove any inorganic salts.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Boron-Mediated Synthesis of Penta-O-acetyl-β-D-glucofuranose
Materials:
-
D-glucose
-
Boric Acid
-
Acetic Acid
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Heat a mixture of D-glucose and boric acid in acetic acid to form a soluble intermediate.
-
Cool the solution and add acetic anhydride and catalytic amounts of sulfuric acid to achieve per-acetylation, resulting in a mixture of α and β-glucofuranose per-acetates.[2]
-
Alternatively, for selective β-anomer synthesis, after the formation of the boric acid complex, remove the boric acid.
-
Complete the esterification by adding acetic anhydride and pyridine to yield predominantly penta-O-acetyl-β-D-glucofuranose.[2]
-
Isolate and purify the product using standard techniques.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Equilibrium between pyranose and furanose forms of D-glucose in solution.
Frequently Asked Questions (FAQs)
Q1: Why is the pyranose form of glucose more stable than the furanose form?
A1: The six-membered pyranose ring can adopt a stable chair conformation, which minimizes steric strain and eclipsing interactions between substituents. The five-membered furanose ring is less stable due to higher ring strain and torsional strain. In aqueous solution, D-glucose exists predominantly as a mixture of α- and β-glucopyranose, with only a small fraction in the furanose or open-chain forms.
Q2: What is the role of a templating agent like boric acid in this compound synthesis?
A2: Boric acid can react with cis-diols to form a stable cyclic boronate ester. The 1,2-diol of this compound is in a cis configuration, allowing it to form a stable complex with boric acid. This complexation selectively stabilizes the furanose form, shifting the equilibrium from the more stable pyranose form towards the desired furanose product, thereby increasing the yield.[1][2]
Q3: How can I selectively deprotect 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to obtain 1,2-O-isopropylidene-α-D-glucofuranose?
A3: Selective hydrolysis of the 5,6-O-isopropylidene group can be achieved under carefully controlled acidic conditions. The 5,6-ketal is generally more labile to acid-catalyzed hydrolysis than the 1,2-ketal. This can be accomplished using dilute aqueous acetic acid or other mild acidic catalysts, often at controlled temperatures.
Q4: What are the common side reactions to be aware of during this compound synthesis?
A4: Besides the formation of the more stable pyranose isomer, other common side reactions include:
-
Anomerization: Interconversion between the α and β anomers at the anomeric carbon (C1).
-
Acyl migration: If using acyl protecting groups, they can migrate between adjacent hydroxyl groups under acidic or basic conditions.
-
Dehydration: Under strong acidic conditions and heat, elimination of water can lead to the formation of furan (B31954) derivatives.
-
Polymerization/Charring: Harsh acidic conditions can lead to the degradation and polymerization of the carbohydrate, resulting in a dark, tarry mixture.
References
- 1. beta-D-glucofuranose (30412-16-9) for sale [vulcanchem.com]
- 2. The influence of boric acid on the acetylation of aldoses: ‘one-pot’ syntheses of penta-O-acetyl-β-D-glucofuranose and its crystalline propanoyl analogue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Search results [inis.iaea.org]
- 4. A Novel Procedure for the Synthesis of 1,2:5,6-di-O-Isopropylidene-D-Glucofranose by Ultrasound | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
preventing byproduct formation in diacetone glucose preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during the preparation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of diacetone glucose, offering potential causes and solutions in a direct question-and-answer format.
Question: Why has my reaction mixture turned dark brown or black?
Answer: A dark-colored reaction mixture typically indicates the formation of degradation byproducts. The primary causes include:
-
Caramelization of Glucose: Overly harsh acidic conditions or high temperatures can lead to the degradation of D-glucose into polymeric, tar-like substances.[1]
-
Acetone (B3395972) Self-Condensation: Acid catalysts can promote the self-condensation of acetone, forming byproducts like diacetone alcohol, mesityl oxide, and phorone, which can further polymerize into colored impurities.[1][2]
Solutions:
-
Temperature Control: Maintain the recommended reaction temperature. For many protocols, this is room temperature or even lower (e.g., 5-10°C) to minimize side reactions.[3]
-
Milder Catalyst: Consider using a milder acid catalyst. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are often more selective and less likely to cause extensive degradation compared to strong Brønsted acids like concentrated sulfuric acid.[1][4]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times, as this increases the likelihood of byproduct formation.[3][4]
Question: My TLC plate shows multiple spots, including one between the starting material and the desired product. What is this byproduct?
Answer: The intermediate spot observed on the TLC plate is likely the monoacetone-D-glucose byproduct (1,2-O-isopropylidene-α-D-glucofuranose).[1] This occurs when the reaction is incomplete.
Solutions:
-
Increase Reaction Time: Allow the reaction to stir for a longer duration to encourage the formation of the fully protected diacetone product.[1]
-
Efficient Water Removal: The formation of diacetone glucose is an equilibrium reaction that produces water.[4] Ensure anhydrous conditions by using dry reagents and glassware, and consider using a dehydrating agent like anhydrous copper(II) sulfate (B86663) to drive the equilibrium toward the product.[1]
-
Purification: If the monoacetal persists, it can be separated from the desired diacetal product via column chromatography on silica (B1680970) gel.[1]
Question: The final product is an oily or tar-like residue that is difficult to crystallize. What is the cause and how can I purify it?
Answer: This issue is commonly caused by the presence of acetone self-condensation byproducts, which interfere with the crystallization of the desired diacetone glucose.[1][3]
Solutions:
-
Trituration: Attempt to remove the impurities by triturating the residue with a solvent in which the desired product is sparingly soluble, such as cold hexane (B92381) or cyclohexane (B81311).[1]
-
Aqueous Workup: A thorough wash with a saturated aqueous sodium bicarbonate solution, followed by distilled water, during the workup can help remove some of the more water-soluble byproducts.[3]
-
Recrystallization: Recrystallization from a suitable solvent, most commonly cyclohexane, is a highly effective method for purifying the final product.[4][5]
-
Column Chromatography: If other methods fail, column chromatography on silica gel may be necessary to isolate the pure diacetone glucose.[1]
Question: Why is the yield of my diacetone glucose synthesis consistently low?
Answer: Low yields can be attributed to several factors:
-
Incomplete Reaction: As mentioned previously, the equilibrium nature of the reaction requires the efficient removal of water to achieve high conversion.[4]
-
Catalyst Inactivity: The acid catalyst may be old, inactive, or used in an incorrect concentration.[1][4]
-
Presence of Water: Any moisture in the reagents (D-glucose, acetone) or glassware will hinder the reaction.[1]
-
Hydrolysis: The presence of water can also lead to the hydrolysis of the diacetone glucose product back to the monoacetone derivative or starting material.[1][4]
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous D-glucose and acetone, and ensure all glassware is thoroughly dried.
-
Fresh Catalyst: Use a fresh or properly stored catalyst at the recommended concentration.
-
Reaction Monitoring: Utilize TLC to monitor the reaction's progress and determine the optimal reaction time.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in diacetone glucose synthesis? A1: The most prevalent byproducts include:
-
Monoacetone-D-glucose: Formed from an incomplete reaction.[1]
-
Acetone Self-Condensation Products: Such as diacetone alcohol, mesityl oxide, and phorone, especially under strong acidic conditions.[1]
-
Caramelization Products: Dark, tar-like substances resulting from the degradation of glucose under harsh conditions.[1]
-
Hydrolysis Products: The starting materials or monoacetone derivative can be reformed if water is present.[1]
Q2: How critical is the removal of water in this synthesis? A2: It is one of the most critical factors for achieving a high yield. The reaction to form the isopropylidene acetals produces water. According to Le Chatelier's principle, this water must be removed to drive the equilibrium towards the formation of the diacetone glucose product.[4]
Q3: Which acid catalyst is best for this synthesis? A3: Both Brønsted acids (like sulfuric acid) and Lewis acids (like boron trifluoride etherate) can catalyze this reaction.[3] Lewis acids are often preferred as they can be milder and lead to cleaner reactions with fewer byproducts, though they may be more expensive.[4] The choice of catalyst can significantly impact the reaction's efficiency and the profile of byproducts.
Q4: What is the recommended method for monitoring the reaction? A4: Thin-layer chromatography (TLC) is a simple and effective method. A suitable solvent system (e.g., ethyl acetate/hexane or acetone/petroleum ether) will show distinct spots for the starting D-glucose (which typically remains at the baseline), the monoacetone intermediate, and the final diacetone glucose product, which will have a higher Rf value.[1]
Data Presentation
Table 1: Comparison of Catalysts and Reaction Conditions for Diacetone Glucose Synthesis
| Catalyst | Reagents | Temperature | Reaction Time | Yield | Notes |
| Conc. H₂SO₄ | D-glucose, Acetone | Room Temp. | ~14 hours | ~55% | Formation of monoacetal is commonly observed.[1] |
| **Boron Trifluoride Etherate (BF₃·OEt₂) ** | Anhydrous α-D-glucose, Acetone | 90°C | 4.5 hours | 58-63% | Reaction is performed in an autoclave under pressure.[2][5] |
| Iodine | D-glucose, Acetone | Reflux | - | - | Mentioned as a catalyst, but may result in low throughput due to large solvent volumes.[4] |
| Zinc Chloride | D-glucose, Acetone | - | - | - | A traditional Lewis acid catalyst for this reaction.[1] |
Experimental Protocols
Protocol 1: Synthesis using Sulfuric Acid Catalyst
This protocol is a widely used and cost-effective method for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Materials:
-
D-glucose
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid
-
Anhydrous Copper(II) Sulfate (optional, as a dehydrating agent)
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (B109758) or Chloroform (for extraction)
-
Anhydrous Sodium Sulfate
-
Cyclohexane (for recrystallization)
-
-
Procedure:
-
To a vigorously stirred solution of D-glucose (e.g., 5 g) in dry acetone (e.g., 250 mL) at room temperature, slowly add concentrated sulfuric acid (e.g., 1.2 mL).[1]
-
Stir the mixture at room temperature for 6 hours.
-
(Optional) Add anhydrous copper(II) sulfate (e.g., 15 g) as a dehydrating agent and continue stirring for an additional 8 hours, then let it stand overnight.[1]
-
Monitor the reaction progress by TLC (e.g., acetone-petroleum ether, 1:3).
-
Once the reaction is complete, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[1][5]
-
Filter the solid salts and concentrate the filtrate under reduced pressure.
-
Extract the product into a suitable organic solvent like dichloromethane or chloroform.[1]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from cyclohexane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]
-
Protocol 2: Synthesis using Boron Trifluoride Etherate Catalyst
This method utilizes a Lewis acid catalyst and is often performed under pressure to achieve higher reaction temperatures and yields.[4][5]
-
Materials:
-
Anhydrous α-D-(+)-glucose
-
Anhydrous Acetone
-
Boron Trifluoride-diethylether complex (BF₃·OEt₂)
-
1% Sodium Hydroxide (B78521) solution
-
Dichloromethane
-
Cyclohexane
-
-
Procedure:
-
In a stirred autoclave, dissolve anhydrous α-D-(+)-glucose in acetone.
-
Add a catalytic amount of boron trifluoride-diethylether complex.[5]
-
Seal the reactor and heat the mixture to 90°C for approximately 4.5 hours with stirring. The pressure will rise during the reaction.[2][5]
-
After cooling to room temperature, filter the reaction solution.
-
Add 1% sodium hydroxide solution to the filtrate to neutralize the catalyst and then distill off the acetone in vacuo.[5]
-
Extract the remaining residue three times with dichloromethane.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Recrystallize the residue from cyclohexane to obtain the final product.[5]
-
Visualizations
Caption: Reaction pathway for diacetone glucose synthesis and major byproduct formations.
Caption: General experimental workflow for the synthesis of diacetone glucose.
Caption: A logical workflow for troubleshooting common issues in diacetone glucose synthesis.
References
Technical Support Center: Stereoselective D-Glucofuranoside Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of D-Glucofuranosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of D-glucofuranosides?
The primary challenge lies in controlling the stereochemistry at the anomeric carbon (C-1). The five-membered furanose ring is more flexible than the six-membered pyranose ring, leading to less defined facial bias for the incoming nucleophile. Glycosylation reactions often proceed through a flexible oxocarbenium ion intermediate, which can be attacked from either the α- or β-face, frequently resulting in a mixture of anomers.[1] Key factors influencing the stereochemical outcome include the choice of protecting groups, solvent, temperature, and the nature of the glycosyl donor and acceptor.[2][3]
Q2: How do protecting groups, particularly at the C-2 position, influence stereoselectivity?
The protecting group at the C-2 position has the most significant impact on the stereochemical outcome of the glycosylation.[1]
-
Neighboring Group Participation (1,2-trans products): Acyl-type protecting groups (e.g., acetate (B1210297), benzoate) at the C-2 position can form a cyclic intermediate (an acyloxonium ion) after the departure of the leaving group. This intermediate shields one face of the molecule, forcing the glycosyl acceptor (the alcohol) to attack from the opposite face, leading exclusively to the formation of 1,2-trans glycosides.
-
Non-Participating Groups (1,2-cis products): Ether-type protecting groups (e.g., benzyl, silyl) at the C-2 position are non-participating. In their presence, the stereoselectivity is not directed by neighboring group participation and is instead governed by other factors like the anomeric effect, solvent effects, and reaction conditions. This often leads to mixtures of 1,2-cis and 1,2-trans anomers, making the synthesis of 1,2-cis glycosides particularly challenging.[1]
Q3: What is the role of reaction time and temperature in Fischer glycosidation for forming furanosides?
In a Fischer glycosidation, an unprotected sugar reacts with an alcohol under acidic catalysis. The reaction is an equilibrium process where both furanoside (five-membered ring) and pyranoside (six-membered ring) isomers are formed.
-
Reaction Time: Short reaction times favor the formation of the kinetically preferred furanosides.[4][5] If the reaction is allowed to proceed for longer, the equilibrium will shift towards the thermodynamically more stable pyranosides.[4][6]
-
Temperature: Lower temperatures are often employed to enhance stereoselectivity by minimizing side reactions and favoring a specific reaction pathway.[7]
Q4: How is the anomeric ratio (α:β) of a D-glucofuranoside product determined?
The most common and reliable method for determining the anomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[8]
-
Anomeric Proton Signals: The protons on the anomeric carbons (H-1) of the α and β anomers resonate at different chemical shifts, typically in the range of 4.3–5.9 ppm.[9] Generally, the anomeric proton of one anomer is more downfield than the other.
-
Integration: By integrating the area under the respective H-1 signals in the ¹H NMR spectrum, a quantitative ratio of the α to β anomers in the product mixture can be accurately determined.
-
¹³C NMR: The chemical shifts of the anomeric carbons in ¹³C NMR can also be used to assign the anomeric configuration.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the stereoselective synthesis of D-glucofuranosides.
Problem 1: Poor Stereoselectivity (Low α:β Anomeric Ratio)
Possible Causes & Solutions
-
Cause 1: Inappropriate Solvent Choice. The solvent plays a critical role in influencing the reaction mechanism and stereochemical outcome, especially when non-participating protecting groups are used.
-
Solution: Conduct a solvent screen. Coordinating solvents like diethyl ether (Et₂O) can stabilize the oxocarbenium ion and favor the formation of α-glycosides (1,2-cis).[2][3] Non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) may favor an Sₙ2-like pathway, leading to β-glycosides (1,2-trans).[3][10]
-
-
Cause 2: Non-Optimal Temperature. Temperature affects the stability of intermediates and the activation energy of competing reaction pathways.
-
Solution: Systematically vary the reaction temperature. Lowering the temperature (e.g., from room temperature to -78 °C) often increases selectivity by favoring the pathway with the lower activation energy.[7]
-
-
Cause 3: Incorrect Protecting Group Strategy. A non-participating group was used when a 1,2-trans product was desired.
-
Solution: For reliable synthesis of 1,2-trans glucofuranosides, use a participating acyl protecting group (e.g., acetate, benzoate) at the C-2 position.
-
.
Caption: Troubleshooting workflow for poor stereoselectivity.
Problem 2: Low or No Yield of Glucofuranoside Product
Possible Causes & Solutions
-
Cause 1: Inactive Glycosyl Donor or Acceptor. The substrates may be sterically hindered or electronically deactivated.
-
Solution: Switch to a more reactive glycosyl donor (e.g., a trichloroacetimidate (B1259523) instead of a thioglycoside) or a more potent activator/promoter system. Ensure the acceptor alcohol is sufficiently nucleophilic.
-
-
Cause 2: Presence of Water. Trace amounts of water can hydrolyze the activated donor or the promoter.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled, anhydrous solvents. Add activated molecular sieves (e.g., 4Å) to the reaction mixture to scavenge residual moisture.[7]
-
-
Cause 3: Incorrect Reaction Time. In methods like Fischer glycosidation, incorrect timing can lead to the wrong product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. For Fischer glycosidation, stop the reaction after a short period (e.g., 1-3 hours) to isolate the kinetic furanoside product before it converts to the pyranoside form.[4]
-
-
Cause 4: Product Decomposition. The desired glucofuranoside may be unstable under the reaction or work-up conditions.
-
Solution: If using strongly acidic or basic conditions, consider milder alternatives. Ensure the work-up procedure is performed at low temperatures if the product is sensitive.
-
Data Presentation
Table 1: Effect of Solvent on the Stereoselectivity of Glycosylation
This table summarizes the influence of different solvents on the anomeric ratio (α:β) in glycosylation reactions using donors with non-participating C-2 protecting groups.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | α:β Ratio | Yield (%) | Reference |
| Per-O-benzyl glucosyl thioglycoside | 1-Octanol | p-TolSCl/AgOTf | Et₂O | -60 | >20:1 | 90 | [3] |
| Per-O-benzyl glucosyl thioglycoside | 1-Octanol | p-TolSCl/AgOTf | CH₂Cl₂ | -60 | 1:8 | 89 | [3] |
| Per-O-benzyl glucosyl thioglycoside | Cholesterol | p-TolSCl/AgOTf | Et₂O | -60 | >20:1 | 82 | [3] |
| Per-O-benzyl glucosyl thioglycoside | Cholesterol | p-TolSCl/AgOTf | CH₂Cl₂ | -60 | 1:6 | 85 | [3] |
Experimental Protocols
Protocol 1: Kinetically Controlled Fischer Glycosidation for Methyl D-Glucofuranoside
This protocol is adapted from the principles of Fischer glycosidation, emphasizing kinetic control to favor the furanoside product.[4][5]
Materials:
-
D-Glucose (anhydrous, finely powdered)
-
Anhydrous Methanol (B129727) (MeOH)
-
Acetyl Chloride (AcCl) or Dowex 50 (H⁺ form) resin
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Preparation of Acidic Methanol: In a flame-dried round-bottom flask under an inert atmosphere (N₂), add anhydrous methanol (e.g., 100 mL). Cool the flask in an ice bath (0 °C). Slowly add acetyl chloride (e.g., 0.5 mL) dropwise to generate HCl in situ. Alternatively, the acidic catalyst can be a pre-washed acidic resin like Dowex 50.
-
Reaction Setup: To the cold, acidic methanol solution, add finely powdered anhydrous D-glucose (e.g., 10 g, 55.5 mmol).
-
Reaction: Allow the mixture to warm to room temperature and then gently heat to reflux (approx. 65 °C). Crucially, monitor the reaction closely by TLC. The reaction should be stopped after approximately 2-4 hours to maximize the yield of the kinetic furanoside products and minimize the formation of the thermodynamic pyranoside products.
-
Quenching: Once TLC indicates the consumption of starting material and formation of the desired product spot, cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding a base (e.g., triethylamine or pyridine) until the solution is neutralized (check with pH paper).
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Re-dissolve the resulting syrup in a mixture of water and ethyl acetate.
-
Separate the layers in a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product mixture.
-
-
Purification: Purify the crude mixture by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the methyl α-D-glucofuranoside and methyl β-D-glucofuranoside from the pyranoside isomers and unreacted starting material.
-
Characterization: Characterize the purified fractions by NMR spectroscopy to confirm the structure and determine the anomeric purity.
Visualization of Key Concepts
.
Caption: Decision logic for selecting a synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fischer glycosylation | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of D-Glucofuranose Tosylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for D-Glucofuranose tosylation.
Frequently Asked Questions (FAQs)
Q1: Why is my tosylation reaction incomplete or resulting in a low yield?
An incomplete reaction or low yield is a common issue that can be traced back to several factors related to reagent quality and reaction conditions.
-
Reagent Quality:
-
Tosyl Chloride (TsCl): Old or improperly stored tosyl chloride can hydrolyze to p-toluenesulfonic acid, which reduces its reactivity. For optimal and reproducible results, it is highly recommended to use fresh or purified TsCl.[1][2] Purification can be achieved by recrystallization from a solvent like hexane.[1]
-
Base: The base, typically pyridine (B92270) or triethylamine (B128534) (TEA), is critical for neutralizing the HCl byproduct generated during the reaction.[2][3][4] These bases are often hygroscopic and can absorb atmospheric moisture. Water will react with tosyl chloride, consuming it in a non-productive side reaction. Using freshly distilled and anhydrous bases is crucial.[2]
-
Solvent: The reaction solvent must be anhydrous. Any moisture will lead to the rapid hydrolysis of tosyl chloride, decreasing the amount available to react with the alcohol.[1][2]
-
-
Reaction Conditions:
-
Stoichiometry: An insufficient amount of tosyl chloride or base can lead to an incomplete reaction. An excess of TsCl (e.g., 1.5 to 2 equivalents) is often used to ensure the complete consumption of the starting alcohol.[2]
-
Temperature: While many tosylation reactions are performed at 0 °C to room temperature, hindered or less reactive alcohols may require elevated temperatures to proceed at a reasonable rate.[1] Conversely, running the reaction at too high a temperature can promote side reactions.
-
Reaction Time: The reaction may simply need more time to reach completion. Progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q2: How can I achieve regioselective tosylation on a specific hydroxyl group of this compound?
Due to the presence of multiple hydroxyl groups with similar reactivity, achieving regioselectivity is a primary challenge in carbohydrate chemistry.[5][6] The most effective strategy is to use protecting groups to mask all hydroxyls except the one intended for tosylation.
-
Protecting Group Strategy: For this compound, a common and effective strategy is to first protect the C1-C2 and C5-C6 hydroxyls as isopropylidene ketals. This is typically achieved by reacting D-glucose with acetone (B3395972) under acidic catalysis, which yields 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[7][8] In this protected form, only the hydroxyl group at the C-3 position is available for reaction, allowing for highly selective tosylation at this site.[7]
Q3: I am observing multiple spots on my TLC plate, indicating side products. What are these and how can I minimize them?
The formation of side products can arise from several issues:
-
Over-tosylation: If protecting groups are not used, or if a deprotection/re-protection sequence is flawed, multiple tosylation products can form.
-
Elimination Reactions: The tosylate group is an excellent leaving group. Under basic conditions, particularly at elevated temperatures, elimination reactions can occur, leading to the formation of unsaturated sugar derivatives (glycals).[7]
-
Hydrolysis: As mentioned, if water is present in the reaction mixture, TsCl will hydrolyze. The resulting p-toluenesulfonic acid can catalyze other side reactions, such as the removal of acid-labile protecting groups.
To minimize side products, ensure the use of an appropriate protecting group strategy, maintain strictly anhydrous conditions, and optimize the reaction temperature and time.
Q4: The tosylation of my hindered secondary alcohol is very slow. How can I improve the reaction rate?
Hindered alcohols can be challenging to tosylate due to steric hindrance.[1] Several strategies can be employed:
-
Use a More Reactive Sulfonylating Agent: Instead of tosyl chloride, consider using a more reactive agent like mesyl chloride (MsCl), which is less bulky.[1]
-
Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier.[1]
-
Use a Stronger Base/Different Solvent System: A stronger, non-nucleophilic base might be effective. Some protocols suggest using sodium hydride (NaH) in an anhydrous solvent like DMF, which first forms the more nucleophilic alkoxide.[1]
-
Use Tosic Anhydride (B1165640) (Ts₂O): Tosic anhydride can be more effective than tosyl chloride for hindered alcohols in some cases.
Troubleshooting Guide
The following table summarizes common problems, their probable causes, and suggested solutions for the tosylation of this compound.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Deactivated Tosyl Chloride (TsCl).[1][2] 2. Presence of water in solvent or base.[2] 3. Insufficient amount of TsCl or base. 4. Low reaction temperature for a hindered alcohol. | 1. Use fresh TsCl or recrystallize from hexane.[1] 2. Use anhydrous solvents and freshly distilled bases. 3. Use a slight excess (1.5-2 eq.) of TsCl and base. 4. Increase the reaction temperature and monitor by TLC. |
| Multiple Products (Poor Regioselectivity) | 1. Incomplete or incorrect protection of other hydroxyl groups.[5][6] 2. Partial deprotection of other hydroxyls during the reaction. | 1. Verify the structure of the protected starting material (e.g., 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) by NMR. 2. Ensure reaction conditions are mild enough to not cleave existing protecting groups (e.g., avoid strong acids). |
| Formation of Elimination Byproducts | 1. Reaction temperature is too high. 2. Base is too strong or sterically hindered. | 1. Run the reaction at a lower temperature (e.g., 0 °C or room temperature). 2. Use a milder base like pyridine instead of stronger amines. |
| Difficult Purification | 1. Excess TsCl and p-toluenesulfonic acid in the crude product. 2. Similar polarity of product and byproducts. | 1. Quench the reaction with water or an aqueous solution of NaHCO₃ to hydrolyze excess TsCl and neutralize acids. 2. Optimize chromatography conditions (try different solvent systems or use a gradient elution). |
Experimental Protocols
Protocol: Selective Tosylation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose at the C-3 Position
This protocol describes a general procedure for the selective tosylation of the free C-3 hydroxyl group.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Anhydrous Pyridine (or Anhydrous Dichloromethane (B109758) and Triethylamine)
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Ensure the setup is completely dry.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding cold water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash successively with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose.[7]
Visualizations
Experimental Workflow
Caption: General workflow for the tosylation of a protected this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common tosylation reaction issues.
Protecting Group Strategy for Selective Tosylation
Caption: Protecting group strategy to enable selective tosylation at the C-3 position.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor regioselectivity in D-Glucofuranose acylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor regioselectivity during the acylation of D-glucofuranose and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in this compound acylation?
A1: The regioselectivity of this compound acylation is a multifactorial issue influenced by:
-
Steric Hindrance: The bulky nature of both the acylating agent and any existing protecting groups on the glucofuranose ring can dictate which hydroxyl groups are accessible for reaction.
-
Electronic Effects: The inherent reactivity of the different hydroxyl groups (primary vs. secondary) plays a significant role. Generally, the primary hydroxyl group at C-6 is the most reactive due to less steric hindrance.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically alter the reaction's outcome.[1] Aprotic solvents like pyridine (B92270) or dichloromethane (B109758) are commonly used. Lowering the reaction temperature can often enhance selectivity.[1]
-
Protecting Groups: The strategic use of protecting groups is a cornerstone for achieving high regioselectivity, allowing for the targeted acylation of specific hydroxyl groups.[1]
-
Catalyst/Reagent Type: The choice between chemical catalysts (e.g., organocatalysts), enzymes, or different acylating agents (e.g., acid chlorides vs. anhydrides) can lead to vastly different regioselective outcomes.
Q2: I am observing a mixture of acylated products. What is the most likely cause?
A2: The formation of a product mixture is a classic sign of poor regioselectivity. The most probable cause is the non-selective acylation of multiple hydroxyl groups on the this compound ring. The secondary hydroxyls at C-2, C-3, and C-5 can compete with the primary C-6 hydroxyl for the acylating agent, resulting in a mixture of mono-, di-, and even poly-acylated products.[1]
Q3: Can acyl migration occur during the acylation of this compound?
A3: Yes, acyl migration is a potential side reaction, particularly under basic or acidic conditions.[1] This intramolecular transfer of an acyl group between adjacent hydroxyl functions can lead to a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product.
Q4: How can I improve the regioselectivity of my this compound acylation reaction?
A4: To enhance regioselectivity, consider the following strategies:
-
Employ Protecting Groups: This is the most robust method. By selectively protecting all but the target hydroxyl group, you can direct the acylation with high precision.
-
Utilize Regioselective Catalysts: Organocatalysts and enzymes (lipases) have demonstrated remarkable efficacy in catalyzing regioselective acylations of carbohydrates, often favoring positions that are not easily accessible through traditional chemical methods.
-
Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. Lower temperatures, for instance, can increase the kinetic selectivity towards the most reactive hydroxyl group.[1]
-
Choose the Appropriate Acylating Agent: The reactivity and steric bulk of the acylating agent (e.g., pivaloyl chloride for hindered positions) can be tuned to favor acylation at a specific site.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during this compound acylation experiments.
Issue 1: Low Yield of the Desired Regioisomer
| Potential Cause | Troubleshooting Step |
| Non-selective acylation | 1. Implement a protecting group strategy to block competing hydroxyl groups. 2. Explore the use of regioselective organocatalysts or enzymes. |
| Steric hindrance | 1. Use a less bulky acylating agent if targeting a sterically hindered hydroxyl. 2. If protecting groups are present, consider alternative protecting groups that are less sterically demanding. |
| Suboptimal reaction conditions | 1. Screen different solvents (e.g., pyridine, DCM, acetonitrile). 2. Perform the reaction at a lower temperature to enhance selectivity. 3. Vary the reaction time and monitor progress closely using TLC. |
| Acyl migration | 1. Use milder reaction conditions (e.g., avoid strong acids or bases). 2. Consider a different catalyst system that does not promote acyl migration. |
Issue 2: Difficulty in Separating Regioisomers
| Potential Cause | Troubleshooting Step |
| Similar polarity of isomers | 1. Optimize the mobile phase for column chromatography; a shallow gradient can improve separation. 2. Consider derivatizing the mixture to alter the polarity of the isomers, facilitating separation. 3. If applicable, recrystallization may be an effective purification method for crystalline products. |
| Incomplete reaction | 1. Ensure the reaction goes to completion by extending the reaction time or increasing the equivalents of the acylating agent. 2. Monitor the reaction progress diligently by TLC to determine the optimal endpoint. |
Data Presentation: Comparison of Regioselective Acylation Methods
The following tables summarize quantitative data from various studies on the regioselective acylation of glucofuranose and related glucose derivatives, providing a comparative overview of different methodologies.
Table 1: Organocatalytic Regioselective Acylation
| Substrate | Acylating Agent | Catalyst | Solvent | Temp (°C) | Major Product | Regioselectivity (%) | Yield (%) |
| Octyl β-D-glucopyranoside | Isobutyric anhydride (B1165640) | Chiral 4-pyrrolidinopyridine | Not Specified | -50 | 4-O-isobutyryl | >99 | 98 |
| Octyl β-D-glucopyranoside | Functionalized Acid Anhydrides | Catalyst 1 | Not Specified | Not Specified | 4-OH | 67-94 | Not Specified |
| Disaccharide (seven free OH) | Functionalized Acid Anhydrides | Catalyst 1 | Not Specified | Not Specified | 4-OH | 78 | Not Specified |
Table 2: Enzymatic Regioselective Acylation
| Substrate | Acylating Agent | Enzyme | Solvent | Major Product | Regioselectivity (%) |
| 1-O-octyl β-D-glucopyranoside | Acetic Anhydride | Functionalized DMAP | CHCl3 | 6-OH | 89 |
| 1-O-octyl α-D-glucopyranoside | Acetic Anhydride | Functionalized DMAP | CHCl3 | 6-OH | 88 |
| 1-O-octyl galactopyranosides | Acetic Anhydride | Functionalized DMAP | CHCl3 | 6-OH | 100 |
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Regioselective Acylation
This protocol is a generalized procedure based on established methods for organocatalytic acylation.
-
Preparation: To a solution of the this compound derivative (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen), add the organocatalyst (0.01-0.2 eq).
-
Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature). Add the acylating agent (e.g., acid anhydride or acid chloride, 1.0-1.5 eq) dropwise.
-
Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a small amount of methanol (B129727) or water. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for Enzymatic Regioselective Acylation
This protocol outlines a general method for lipase-catalyzed regioselective acylation.
-
Reaction Setup: To a solution of the this compound derivative (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether, acetonitrile, or THF), add the acyl donor (e.g., vinyl acetate (B1210297) or an acid anhydride, 1.5-5.0 eq).
-
Enzyme Addition: Add the immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435) to the reaction mixture.
-
Incubation: Shake the reaction mixture at a controlled temperature (typically 30-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Enzyme Removal: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
Visualizations
Caption: A generalized experimental workflow for achieving regioselective acylation of this compound.
Caption: A troubleshooting flowchart for addressing poor regioselectivity in this compound acylation.
References
purification strategies for α- and β- anomers of D-Glucofuranose.
Technical Support Center: D-Glucofuranose Anomer Purification
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the purification of α- and β-anomers of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying the α- and β-anomers of this compound?
The main difficulty is the phenomenon of mutarotation . In solution, the α- and β-anomers of reducing sugars like this compound exist in a dynamic equilibrium with the open-chain aldehyde form. This constant interconversion during the separation process (e.g., chromatography) can lead to significant peak broadening or the appearance of split peaks, making it challenging to isolate a single, pure anomer.[1][2]
Q2: My HPLC chromatogram shows a single broad peak or two poorly resolved peaks for my this compound sample. What is causing this?
This is a classic sign of on-column mutarotation. If the rate of interconversion between the α- and β-anomers is comparable to the timescale of the chromatographic separation, the molecules will exist as a mixture of both forms as they travel through the column. This results in poor separation, leading to broad, tailing, or overlapping peaks instead of two distinct, sharp peaks.[2][3]
Q3: For analytical purposes, I need to quantify the total amount of this compound, not the individual anomers. How can I get a single, sharp peak?
To obtain a single peak representing the total concentration, you need to accelerate the rate of mutarotation so that the anomers interconvert much faster than the separation time. This causes the two forms to elute as an "average," resulting in a coalesced, sharp peak. Two common strategies are:
-
Elevated Column Temperature: Increasing the column temperature to 70-80°C is a widely used method to speed up anomer interconversion.[3][4][5][6]
-
Alkaline Mobile Phase: Using a mobile phase with a high pH (e.g., pH > 10) also effectively catalyzes mutarotation. Polymer-based or pH-stable columns are necessary for this approach.[4][7]
Q4: What is the most effective strategy to isolate a pure α- or β-anomer?
To successfully separate and purify a single anomer, you must either slow down mutarotation or "lock" the anomeric configuration.
-
Cryogenic Chromatography: Lowering the column temperature (e.g., to 4°C) can significantly slow the rate of interconversion, allowing for better resolution of the two anomer peaks.[3]
-
Chemical Derivatization: Protecting the hydroxyl groups by converting them into esters (e.g., acetates) or ethers effectively locks the anomeric center.[1] These less polar derivatives no longer undergo mutarotation and can be readily separated using standard normal-phase or reversed-phase chromatography.
Q5: How do I confirm the anomeric identity (α or β) of my purified fractions?
Several analytical techniques can be used for definitive identification:
-
NMR Spectroscopy: This is the most reliable method. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is characteristically different for α- and β-anomers. Furthermore, measuring the one-bond carbon-proton coupling constant (¹J C1-H1) provides clear identification; typically, the ¹J C1-H1 value is larger for the α-anomer (~170 Hz) than for the β-anomer (~160 Hz) in pyranosides.[8]
-
Polarimetry: Each pure anomer has a characteristic specific optical rotation.[9] For instance, with D-glucopyranose, the α-anomer has a specific rotation of +112.2°, while the β-anomer is +18.7°.[9] You can measure the specific rotation of your purified sample and compare it to literature values.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Peak Broadening / Tailing | On-column mutarotation is occurring at a rate comparable to the separation. | To achieve separation: Lower the column temperature to slow down interconversion. To achieve a single peak: Increase the column temperature (70-80°C) or use an alkaline mobile phase to accelerate interconversion.[3][4] |
| Poor or No Resolution Between Anomers | 1. The chromatographic conditions lack the necessary selectivity. 2. Mutarotation is too rapid. | 1. Optimize Chromatography: Switch to a more selective column (e.g., a dedicated carbohydrate column or a chiral column).[10][11] Optimize the mobile phase composition. 2. Derivatize: Protect the hydroxyl groups to lock the anomeric configuration before purification.[1] |
| Low Yield of Pure Anomer | 1. Re-equilibration (mutarotation) of the purified anomer occurs after collection. 2. The sugar is degrading under the purification conditions. | 1. Immediately evaporate the solvent after fraction collection under mild conditions (e.g., low temperature). Store the purified solid anomer in an anhydrous environment. 2. Investigate the stability of your compound at the employed pH and temperature. Sugars can be susceptible to degradation under harsh conditions.[2] |
| Irreproducible Retention Times | Fluctuation in column temperature or mobile phase pH. | Ensure precise and stable control of the column oven temperature. Use buffered mobile phases to maintain a constant pH. |
Data Presentation: HPLC Condition Strategies
The choice of HPLC conditions depends on whether the goal is to separate the anomers or to analyze them as a single peak.
| Parameter | Goal: Separate α- and β-Anomers | Goal: Coalesce into a Single Peak | Notes |
| Temperature | Low (e.g., 4°C - Ambient) | High (70°C - 80°C) | Lower temperatures slow mutarotation, aiding separation; higher temperatures accelerate it, causing coalescence.[3][4][5] |
| Mobile Phase pH | Neutral or slightly acidic | Alkaline (pH > 10) | High pH catalyzes the open-chain intermediate formation, speeding up interconversion.[4][7] |
| Column Type | Chiral columns, some HILIC columns, or RP-HPLC for derivatized sugars. | Ligand-exchange columns (e.g., Ca²⁺ form), Amine-based polymer columns. | The column must be stable under the chosen temperature and pH conditions.[4][10] |
Experimental Protocols
Protocol 1: Preparative HPLC Separation of Derivatized this compound Anomers
This protocol is for the separation of this compound anomers that have been protected (e.g., acetylated) to prevent mutarotation.
-
Sample Preparation:
-
Synthesize the penta-acetate derivative of this compound to lock the anomeric configuration.
-
Dissolve the crude mixture of the protected α- and β-anomers in the mobile phase at a suitable concentration for preparative HPLC.
-
Filter the sample through a 0.45 µm filter.
-
-
HPLC System & Conditions:
-
Column: C18 reversed-phase column suitable for preparative scale.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. The exact ratio must be optimized based on preliminary analytical runs (e.g., starting with 60:40 Acetonitrile:Water).
-
Flow Rate: Set according to the preparative column's specifications.
-
Temperature: Ambient.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
-
Purification Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform an initial analytical scale injection to determine the retention times of the two anomers.
-
Inject the prepared sample onto the preparative column.
-
Collect fractions corresponding to each anomer peak as they elute. Collect small, discrete fractions across each peak to ensure high purity.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using analytical HPLC to assess purity.
-
Pool the pure fractions for each anomer.
-
Remove the solvent under reduced pressure.
-
Confirm the identity of each purified anomer using NMR spectroscopy.
-
Visualizations
Caption: Dynamic equilibrium (mutarotation) of this compound in solution.
Caption: General workflow for the purification and analysis of this compound anomers.
References
- 1. physicsforums.com [physicsforums.com]
- 2. benchchem.com [benchchem.com]
- 3. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 4. shodex.com [shodex.com]
- 5. shodex.com [shodex.com]
- 6. Methods for Separating Sugars : Shimadzu (România) [shimadzu.ro]
- 7. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of D-Glucofuranose Acetals
Welcome to the technical support center for the synthesis of D-Glucofuranose acetals. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for catalyst selection, protocol optimization, and troubleshooting. The primary focus is on the widely used derivative, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, as a representative example.
Frequently Asked Questions (FAQs)
Q1: Why is the furanose form preferred for creating di-acetonide derivatives of glucose?
While the six-membered pyranose ring is the most stable form for glucose in solution (accounting for over 99% of the equilibrium mixture), the formation of the 1,2:5,6-di-O-isopropylidene derivative locks the sugar in its five-membered furanose form.[1][2][3] This is because the cis-diol arrangements at the 1,2 and 5,6 positions of the α-D-glucofuranose isomer react readily with acetone (B3395972) (or other ketones/aldehydes) to form stable five-membered dioxolane rings.[1] This selective protection is crucial for isolating a derivative with a single free hydroxyl group at the C-3 position, making it an invaluable intermediate in synthetic carbohydrate chemistry.[4]
Q2: What are the most common catalysts for synthesizing this compound acetals, and how do I choose one?
The choice of catalyst depends on factors like reaction scale, desired reaction time, temperature, and substrate sensitivity. Common catalysts fall into two main categories:
-
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most traditional, cost-effective, and widely used catalysts.[5] They are highly effective but require careful neutralization to prevent product hydrolysis during workup.
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and ferric chloride (FeCl₃) are also effective.[6][7] Lewis acids can sometimes offer milder conditions or improved yields and may be suitable for more complex substrates.
-
Heterogeneous Catalysts: Solid acid catalysts, such as sulfonated graphene, have been shown to be highly efficient, offering high yields and easier workup since the catalyst can be filtered off.[4]
For a straightforward, cost-effective synthesis, sulfuric acid is a reliable choice. For potentially higher yields and milder conditions, a Lewis acid or a modern heterogeneous catalyst could be advantageous.
Q3: How critical are anhydrous conditions for the reaction?
Anhydrous conditions are highly critical. Acetal formation is a reversible equilibrium reaction that produces water as a byproduct.[5] To drive the reaction to completion and maximize the yield of the desired di-acetal, water must be actively removed from the system. This is typically achieved by:
-
Using anhydrous D-glucose and anhydrous acetone.[5]
-
Employing a dehydrating agent, such as anhydrous copper(II) sulfate (B86663), which is added to the reaction mixture to sequester water as it is formed.[5][6]
Failure to maintain anhydrous conditions will result in lower yields and a higher proportion of the mono-acetal intermediate.
Q4: Can the isopropylidene protecting groups be removed? Are they stable?
Yes, the isopropylidene groups can be removed. They are stable under neutral and basic conditions but are susceptible to acid-catalyzed hydrolysis. The 5,6-O-isopropylidene group is significantly more acid-labile than the 1,2-O-isopropylidene group.[5] This allows for the selective removal of the 5,6-acetal using mild acidic conditions (e.g., aqueous acetic acid) to furnish 1,2-O-isopropylidene-α-D-glucofuranose, a common synthetic intermediate.[6] To prevent accidental deprotection during the synthesis of the di-acetonide, it is crucial to neutralize the acid catalyst promptly and thoroughly once the reaction is complete.[5]
Troubleshooting Guide
Problem: Low or no yield of the desired di-acetal product.
This is a common issue that can often be resolved by systematically checking several factors. The logical workflow below can help diagnose the problem.
Caption: Troubleshooting workflow for low-yield synthesis.
Data Presentation: Catalyst and Condition Comparison
The following table summarizes various catalytic systems and conditions reported for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Note that direct comparison can be challenging due to variations in scale, purity of reagents, and workup procedures.
| Catalyst | Solvent | Temperature | Time (h) | Dehydrating Agent / Other Conditions | Reported Yield (%) | Reference(s) |
| Brønsted Acids | ||||||
| Conc. H₂SO₄ | Acetone | Room Temp | 4 - 6 | Anhydrous CuSO₄ | ~70-80 | [5] |
| Conc. H₂SO₄ | Acetone | 25 °C | 12 | None | 75.6 | [8] |
| Lewis Acids | ||||||
| BF₃·OEt₂ | Acetone | 90 °C | 4.5 | Reaction in autoclave | 58-63 | [5][6] |
| FeCl₃ | Acetone | 40 °C | - | Ultrasound assisted (200 W, 24 kHz) | 75.8 | [7] |
| Heterogeneous Catalyst | ||||||
| Sulfonated Graphene | Acetone | Reflux | 1.5 | None | 95-96 | [4] |
Experimental Protocols
Protocol: Synthesis using Sulfuric Acid Catalyst
This protocol is a widely cited and reliable method for the laboratory-scale synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Materials:
-
D-glucose (anhydrous)
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Copper(II) Sulfate (CuSO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Cyclohexane (B81311) or Hexane for recrystallization
Procedure:
-
Reaction Setup: To a flask containing a magnetic stir bar, add anhydrous D-glucose and anhydrous copper(II) sulfate to anhydrous acetone. A common ratio is ~20 g glucose and ~60 g anhydrous CuSO₄ in 400 mL of acetone.[6]
-
Catalyst Addition: Cool the stirred suspension in an ice bath (0-5 °C). Slowly add concentrated sulfuric acid dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a solvent system like ethyl acetate/hexane (1:2) or acetone/petroleum ether (1:3). The product will have a higher Rf value than the starting material and the mono-acetal intermediate.[6]
-
Neutralization: Once the reaction is complete (i.e., the starting material spot has disappeared), neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence stops. Alternatively, solid sodium carbonate can be used.
-
Filtration: Filter the mixture through a pad of Celite to remove the copper salts and any unreacted solid. Wash the filter cake with acetone.
-
Workup: Combine the filtrate and washings and remove the acetone under reduced pressure. Dissolve the resulting syrup in dichloromethane. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product as a white solid or pale-yellow syrup.
-
Purification: Recrystallize the crude solid from cyclohexane or a hexane/DCM mixture to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as white crystals.[1][6]
Visualized Guides
Catalyst Selection Guide
This flowchart provides a logical path for selecting an appropriate catalyst based on experimental goals and constraints.
Caption: A decision guide for catalyst selection.
General Experimental Workflow
The diagram below outlines the standard sequence of operations for the synthesis and purification of this compound acetals.
Caption: Standard workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic chemistry - Stability of furanose vs. pyranose form of glucose? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Procedure for the Synthesis of 1,2:5,6-di-O-Isopropylidene-D-Glucofranose by Ultrasound | Scientific.Net [scientific.net]
- 8. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
minimizing hydrolysis of protecting groups during D-Glucofuranose reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the hydrolysis of protecting groups during reactions with D-Glucofuranose and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for this compound, and why are they used?
A1: The most common protecting groups for this compound are acetals, particularly isopropylidene (acetonide) groups. These are frequently used to protect the 1,2- and 5,6-hydroxyl groups, forming 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This strategy is popular because it locks the glucose molecule in the furanose form and leaves the C3 hydroxyl group available for further reactions. Other common protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers (Bn), silyl (B83357) ethers (e.g., TBDMS, TIPS), and acyl groups (e.g., acetyl, benzoyl). The choice of protecting group depends on the desired regioselectivity and the stability required for subsequent reaction steps.[1][2]
Q2: What are the primary causes of unintended protecting group hydrolysis during my reaction?
A2: The primary cause of unintended hydrolysis of protecting groups, especially acetals like isopropylidene groups, is the presence of acid.[3][4][5] Even trace amounts of acidic impurities in reagents or solvents can catalyze the cleavage of these groups. Elevated temperatures can also accelerate the rate of hydrolysis. For silyl ethers, both acidic and fluoride-containing reagents can cause deprotection.[6] Base-labile protecting groups, such as esters (acetyl, benzoyl), can be hydrolyzed in the presence of strong or even mild bases.[7]
Q3: What is an "orthogonal protecting group strategy," and how can it help minimize unwanted hydrolysis?
A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others.[8][9][10] For example, you could use an acid-labile acetal, a base-labile ester, and a hydrogenolysis-labile benzyl ether on the same this compound derivative. This allows for the selective deprotection of one hydroxyl group for a specific reaction, while the others remain protected. This strategy is crucial for complex, multi-step syntheses as it provides precise control and minimizes the risk of unintended global deprotection.[11][12]
Troubleshooting Guides
Problem 1: My isopropylidene (acetonide) protecting group is being cleaved during my reaction.
| Possible Cause | Troubleshooting Step |
| Acidic Reaction Conditions | Neutralize the reaction mixture. If the reaction requires acidic conditions, consider using a milder acid or a buffered system to maintain a less acidic pH.[13] |
| Acidic Impurities | Use freshly distilled and dried solvents. Ensure all reagents are free of acidic impurities by purification or using high-purity grades. |
| Elevated Temperature | Run the reaction at a lower temperature, if possible. Monitor the reaction progress to avoid unnecessarily long reaction times. |
| Incompatible Reagents | Review all reagents for their potential to generate acidic byproducts during the reaction. |
| Alternative Protecting Group | If the reaction must be run under acidic conditions, consider a more acid-stable protecting group, such as a benzyl ether.[5] |
Problem 2: My silyl ether protecting group (e.g., TBDMS, TIPS) is unexpectedly removed.
| Possible Cause | Troubleshooting Step |
| Acidic Conditions | Similar to acetals, silyl ethers are labile to acid. Neutralize the reaction mixture or use a non-acidic protocol.[6] |
| Fluoride (B91410) Ion Contamination | Ensure that no reagents or solvents contain fluoride ions (e.g., from certain drying agents or previous steps). |
| Steric Hindrance | Silyl ethers with greater steric bulk (e.g., TIPS, TBDPS) are generally more stable to acid hydrolysis than less hindered ones (e.g., TMS, TES).[3][6] Consider using a bulkier silyl group if lability is an issue. |
| Nucleophilic Attack | While generally stable to bases, strong nucleophiles can sometimes cleave silyl ethers. Evaluate the nucleophilicity of your reagents. |
Problem 3: My benzyl ether (Bn) protecting group is being cleaved.
| Possible Cause | Troubleshooting Step |
| Reductive Conditions | Benzyl ethers are cleaved by hydrogenolysis (e.g., H₂, Pd/C).[1][14] If your reaction involves reducing agents, this may be the cause. Consider an alternative protecting group if these conditions are necessary. |
| Strongly Acidic Conditions | While generally stable to acid, very strong acids can cleave benzyl ethers.[15] Use milder acidic conditions where possible. |
| Oxidative Cleavage | Certain oxidizing agents, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), can be used to cleave p-methoxybenzyl (PMB) ethers and, under certain conditions, benzyl ethers.[15][16] |
Data Presentation
Table 1: Relative Stability of Common Silyl Ether Protecting Groups to Hydrolysis
| Protecting Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10 - 100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data adapted from organic chemistry resources, providing a qualitative comparison of stability.[3][6] |
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes the protection of D-glucose in its furanose form using acetone (B3395972), a common procedure that is sensitive to hydrolysis if not performed under anhydrous conditions.
Materials:
-
D-Glucose
-
Dry acetone
-
Concentrated sulfuric acid
-
Anhydrous copper(II) sulfate (B86663)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of D-glucose (e.g., 5 g, 27.78 mmol) in dry acetone (250 ml) in a suitable reaction vessel.
-
Add concentrated sulfuric acid (1.2 ml) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
Add anhydrous copper(II) sulfate (15 g) to the reaction mixture and continue stirring at room temperature for an additional 18 hours. This acts as a dehydrating agent to drive the reaction to completion.
-
Neutralize the reaction mixture with sodium bicarbonate and remove the inorganic materials by filtration.
-
Evaporate the filtrate under reduced pressure to yield a white solid.
-
Partition the solid between dichloromethane and water.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to provide the title compound as a white solid.
-
Recrystallization from hexane can be performed for further purification.
Protocol 2: Selective Deprotection of a Benzyl Ether using Hydrogenolysis
This protocol describes the removal of a benzyl ether protecting group under mild, neutral conditions, which is orthogonal to many acid- and base-labile protecting groups.
Materials:
-
Benzylated this compound derivative
-
Palladium on carbon (10% Pd)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzylated sugar in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10% by weight of the substrate).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: Workflow for minimizing protecting group hydrolysis.
Caption: Orthogonal protecting group classification by cleavage condition.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Antimicrobial Activity: D-Glucofuranose vs. D-Glucopyranose Derivatives
A guide for researchers and drug development professionals on the differential antimicrobial efficacy of five- and six-membered glucose ring structures.
In the quest for novel antimicrobial agents, carbohydrate chemistry offers a versatile platform for the development of bioactive molecules. D-glucose, a fundamental monosaccharide, can exist in different cyclic forms, primarily the five-membered D-glucofuranose and the six-membered D-glucopyranose. While native sugars generally exhibit limited antimicrobial properties, their chemical modification, particularly through acylation, can yield derivatives with significant biological activity.[1] This guide provides a comparative analysis of the antimicrobial potential of acylated derivatives of this compound and D-glucopyranose, supported by experimental findings.
A key comparative study on acylated derivatives of both isomers revealed a distinct trend: D-glucopyranose derivatives are generally more potent antimicrobial agents than their this compound counterparts .[2][3] This enhanced activity is observed against a range of pathogenic bacteria and fungi.[2] The superior functionality of the six-membered pyranose ring is attributed to its stable 4C1 conformation, whereas the five-membered furanose ring can be slightly distorted, potentially reducing its biological efficacy.[2][4]
Data Summary: Antimicrobial Activity
The following tables summarize the in vitro antibacterial and antifungal activities of various acylated this compound and D-glucopyranose derivatives, as determined by the zone of inhibition assay.[2] A larger zone of inhibition indicates greater antimicrobial activity.
Table 1: Comparative Antibacterial Activity (Zone of Inhibition in mm)
| Compound | Form | Bacillus subtilis (Gram +) | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Pseudomonas aeruginosa (Gram -) |
| 1,2:5,6-di-O-isopropylidene-3-O-lauroyl-α-D-glucofuranose | This compound | 10 | 11 | 12 | 11 |
| 3,5,6-tri-O-lauroyl-1,2-O-isopropylidene-α-D-glucofuranose | This compound | 12 | 13 | 15 | 14 |
| Methyl 2,3,4-tri-O-lauroyl-α-D-glucopyranoside | D-Glucopyranose | 18 | 17 | 20 | 19 |
| Methyl 2,3,4-tri-O-lauroyl-6-O-trityl-α-D-glucopyranoside | D-Glucopyranose | 36 | 25 | 28 | 26 |
| Ampicillin (Standard Antibiotic) | - | 25 | 28 | 30 | 28 |
Data sourced from a 2013 study by Kawsar et al.[2]
Table 2: Comparative Antifungal Activity (% Inhibition of Mycelial Growth)
| Compound | Form | Aspergillus niger | Aspergillus fumigatus | Candida albicans |
| 1,2:5,6-di-O-isopropylidene-3-O-lauroyl-α-D-glucofuranose | This compound | 45.8 | 42.1 | 40.5 |
| 3,5,6-tri-O-lauroyl-1,2-O-isopropylidene-α-D-glucofuranose | This compound | 55.2 | 50.7 | 48.9 |
| Methyl 2,3,4-tri-O-lauroyl-α-D-glucopyranoside | D-Glucopyranose | 65.4 | 60.3 | 58.1 |
| Methyl 2,3,4-tri-O-lauroyl-6-O-trityl-α-D-glucopyranoside | D-Glucopyranose | 78.9 | 72.5 | 70.3 |
| Nystatin (Standard Antifungal) | - | 85.6 | 82.3 | 80.7 |
Data sourced from a 2013 study by Kawsar et al.[2]
The data clearly indicates that the acylated glucopyranosides, particularly the lauroyl derivative (9), exhibit significantly higher antibacterial and antifungal activity compared to the tested glucofuranose derivatives.[2] Notably, the activity of methyl 2,3,4-tri-O-lauroyl-6-O-trityl-α-D-glucopyranoside against Bacillus subtilis surpassed that of the standard antibiotic, ampicillin.[2]
Structural Basis for Activity Difference
The fundamental difference between this compound and D-glucopyranose lies in their cyclic structure. The pyranose form is a six-membered ring, which typically adopts a stable chair conformation, minimizing steric and dihedral strain. The furanose form is a five-membered ring, which is more planar and subject to higher strain.[5][6] This inherent stability in the pyranose ring likely contributes to the enhanced biological activity of its derivatives.[2]
Experimental Protocols
The antimicrobial data presented was obtained using the disc diffusion method, a standard technique for evaluating the antimicrobial activity of chemical substances.
Protocol: Disc Diffusion Assay for Antimicrobial Susceptibility
-
Medium Preparation: A suitable microbiological growth medium (e.g., Nutrient Agar (B569324) for bacteria, Potato Dextrose Agar for fungi) is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the solidified agar medium to create a lawn of growth.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., the glucofuranose or glucopyranose derivative dissolved in a suitable solvent like chloroform). A negative control disc (solvent only) and a positive control disc (standard antibiotic/antifungal) are also prepared.
-
Incubation: The impregnated discs are placed firmly onto the surface of the inoculated agar. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48-72 hours for fungi).
-
Data Collection: During incubation, the antimicrobial agent diffuses from the disc into the agar. If the compound is effective, it will inhibit microbial growth, creating a clear circular area around the disc known as the "zone of inhibition." The diameter of this zone is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is proportional to the antimicrobial efficacy of the test compound. This allows for a direct comparison of the activity of different derivatives and standards.
Conclusion
The available experimental evidence strongly suggests that acylated derivatives of D-glucopyranose are more promising candidates for antimicrobial drug development than their this compound counterparts.[2] The inherent structural stability of the six-membered pyranose ring appears to be a key factor contributing to this enhanced bioactivity.[2][4] Future research should continue to explore the structure-activity relationships of various pyranose derivatives to optimize their antimicrobial efficacy and develop novel therapeutic agents.
References
A Researcher's Guide to the Validation of D-Glucofuranose Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Methodological Guide
The search for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Among the vast array of molecular scaffolds explored, carbohydrate derivatives, particularly those of D-Glucofuranose, have emerged as promising candidates for targeting enzymes implicated in various diseases. Their inherent chirality and polyfunctionality offer a unique platform for designing specific and potent inhibitors. This guide provides a comprehensive overview of the validation process for this compound derivatives as enzyme inhibitors, with a focus on α-glucosidase and aldose reductase, two enzymes critically involved in metabolic disorders. We present a comparative analysis based on available experimental data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Comparative Inhibitory Potency of Sugar-Based Derivatives
While extensive comparative data for a wide range of this compound derivatives is still an emerging area of research, the following table summarizes the inhibitory activity (IC50 values) of various sugar-based compounds against α-glucosidase and aldose reductase. This provides a baseline for understanding the potential of carbohydrate scaffolds as enzyme inhibitors.
| Compound Class | Specific Derivative/Extract | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Flavonoid Derivatives | Derivative 4 (with bromine group) | α-Glucosidase | 15.71 ± 0.21 | Acarbose (B1664774) | 658.26 ± 11.48 |
| Benzimidazole-thioquinoline Derivatives | Compound 6j (with 4-bromobenzyl) | α-Glucosidase | 28.0 ± 0.6 | Acarbose | 750.0 |
| Indolo[1,2-b]isoquinoline Derivatives | Compound 11 | α-Glucosidase | 3.44 ± 0.36 | Acarbose | 640.57 ± 1.13 |
| Thioquinoline–benzohydrazide Derivatives | Compound 9m (with 2,6-dimethylphenyl) | α-Glucosidase | 18.0 (Ki) | Acarbose | 752.0 |
| Flavonoids from Zea mays L. | Hirsutrin | Rat Lens Aldose Reductase (RLAR) | 4.78 | Quercetin | 6.92 |
| Flavonoids from Zea mays L. | 3′-methoxyhirsutrin | Rat Lens Aldose Reductase (RLAR) | 5.67 | Quercetin | 6.92 |
Key Biological Pathways
Understanding the biological context of the target enzyme is crucial for inhibitor design and validation. Below are diagrams of the polyol pathway, where aldose reductase is the rate-limiting enzyme, and a general representation of carbohydrate digestion and absorption involving α-glucosidase.
The Polyol Pathway and the role of Aldose Reductase.
Carbohydrate Digestion and α-Glucosidase Action.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to the validation of enzyme inhibitors. Below are detailed methodologies for α-glucosidase and aldose reductase inhibition assays.
α-Glucosidase Inhibition Assay Protocol
This assay is based on the spectrophotometric determination of the yellow-colored p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic action by α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound derivative (or other test inhibitor)
-
Acarbose (positive control)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (200 mM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative and acarbose in DMSO.
-
Prepare serial dilutions of the test compounds and acarbose in sodium phosphate buffer. The final concentration of DMSO in the reaction mixture should not exceed 1%.
-
Prepare a 0.1 U/mL solution of α-glucosidase in sodium phosphate buffer.
-
Prepare a 1 mM solution of pNPG in sodium phosphate buffer.
-
-
Assay:
-
In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the serially diluted test compound or acarbose to the respective wells. For the control (100% enzyme activity), add 50 µL of the buffer solution containing DMSO.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Aldose Reductase Inhibition Assay Protocol
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.
Materials:
-
Aldose reductase (from rat lens or recombinant human)
-
DL-glyceraldehyde (substrate)
-
NADPH
-
This compound derivative (or other test inhibitor)
-
Quercetin or Epalrestat (positive control)
-
Sodium phosphate buffer (67 mM, pH 6.2)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer or 96-well UV-compatible microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative and the positive control in DMSO.
-
Prepare serial dilutions of the test compounds and the positive control in the sodium phosphate buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare a 0.16 mM solution of NADPH in the buffer.
-
Prepare a 10 mM solution of DL-glyceraldehyde in the buffer.
-
-
Assay:
-
The total reaction volume is typically 1 mL for a cuvette-based assay or 200 µL for a microplate assay. The following volumes are for a 1 mL reaction:
-
To a quartz cuvette, add:
-
600 µL of sodium phosphate buffer
-
100 µL of NADPH solution
-
100 µL of the aldose reductase enzyme solution
-
100 µL of the test compound or positive control solution (or buffer with DMSO for the control).
-
-
Mix gently and incubate at room temperature for 3 minutes.
-
Initiate the reaction by adding 100 µL of the DL-glyceraldehyde solution.
-
-
Measurement and Calculation:
-
Immediately measure the decrease in absorbance at 340 nm for 5 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the reaction rate without the inhibitor and Rate_sample is the rate with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Workflow for Inhibitor Validation
The validation of a potential enzyme inhibitor is a multi-step process that progresses from initial screening to detailed characterization. The following diagram illustrates a typical workflow.
General Workflow for Enzyme Inhibitor Validation.
This guide provides a foundational framework for researchers engaged in the validation of this compound derivatives as enzyme inhibitors. By employing standardized experimental protocols and a systematic validation workflow, the scientific community can more effectively and efficiently identify and characterize novel therapeutic agents. As more research is conducted, a clearer and more comprehensive picture of the structure-activity relationships of this compound derivatives will undoubtedly emerge, paving the way for the development of next-generation enzyme inhibitors.
The Tale of Two Rings: A Comparative Guide to Furanoside and Pyranoside Reactivity in Glycosylation
For researchers, scientists, and drug development professionals, the choice between a five-membered furanoside and a six-membered pyranoside ring is a critical decision in the synthesis of glycoconjugates and carbohydrate-based therapeutics. This guide provides an objective comparison of their reactivity in glycosylation reactions, supported by experimental data and detailed protocols, to inform rational synthetic design.
The fundamental structural difference—a strained, near-planar five-membered ring versus a stable, chair-like six-membered ring—is the primary determinant of the divergent chemical behavior of furanosides and pyranosides. Generally, furanosides are the kinetically favored product in acid-promoted reactions like Fischer glycosylation, while pyranosides represent the thermodynamic endpoint.[1][2] This inherent thermodynamic instability of furanosides contributes to their higher reactivity in glycosylation reactions.
Factors Influencing Glycosylation Reactivity
Several key factors govern the reactivity and stereochemical outcome of glycosylation for both ring systems. The interplay between ring strain, the anomeric effect, and the stability of the intermediate oxocarbenium ion dictates the reaction pathway.
-
Ring Strain and Conformation: Furanose rings exist as a mixture of twist and envelope conformations, which are higher in energy than the stable chair conformation predominantly adopted by pyranose rings.[3] This higher ground-state energy means that furanosides require less activation energy to reach the transition state, often leading to faster reaction rates.
-
Oxocarbenium Ion Intermediates: Glycosylation reactions frequently proceed through an SN1-like mechanism involving a planar oxocarbenium ion intermediate.[4][5] The development of this intermediate from a furanoside is often faster due to the release of ring strain. However, the conformational flexibility of the furanosyl cation can make stereocontrol more challenging compared to the more rigid pyranosyl cation.[6]
-
Stereoelectronic Effects: The anomeric effect, which describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C1), influences the stability of the ground state.[7] While present in both systems, its interplay with steric factors is different, affecting the equilibrium of anomers and the overall reactivity.
References
- 1. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. DSpace [helda.helsinki.fi]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucofuranose Derivatives as Chiral Auxiliaries: A Comparative Guide to Asymmetric Induction
References
- 1. benchchem.com [benchchem.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Assessing the Bioavailability of D-Glucofuranose-Based Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oral bioavailability of drug candidates is a critical determinant of their therapeutic potential. For carbohydrate-based drugs, such as those derived from D-Glucofuranose, assessing this parameter presents unique challenges due to their inherent polarity and potential for active transport. This guide provides a comparative framework for evaluating the bioavailability of this compound-based drug candidates, detailing key experimental protocols and data interpretation.
Data Presentation: A Comparative Overview
To facilitate a clear comparison of bioavailability parameters for hypothetical this compound-based drug candidates, the following tables summarize crucial in vitro and in vivo data. Please note that the following data is illustrative to demonstrate the comparative approach, as specific bioavailability data for a wide range of this compound drug candidates is not publicly available.
Table 1: In Vitro Permeability Assessment
| Drug Candidate | Chemical Moiety | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Predicted Absorption |
| Candidate A | This compound-Ester | 5.2 | 3.8 | 1.2 | High |
| Candidate B | This compound-Ether | 2.1 | 1.5 | 0.9 | Moderate |
| Candidate C | This compound-Glycoside | 0.8 | 8.5 | 0.5 | High (Active Transport) |
| Control Drug | Metoprolol | 25.0 | 30.0 | 1.0 | High |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration, 20 mg/kg)
| Drug Candidate | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Bioavailability (%) |
| Candidate A | 450 | 1.5 | 1800 | 65 |
| Candidate B | 210 | 2.0 | 950 | 35 |
| Candidate C | 680 | 1.0 | 2500 | 85 |
| Control Drug | 800 | 1.0 | 3200 | 90 |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of drug bioavailability.
In Vitro Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA) [1][2]
This assay predicts passive transcellular permeability.
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Procedure:
-
The donor wells are filled with a buffered solution (e.g., PBS, pH 7.4) containing the test compound.
-
The acceptor wells are filled with a compound-free buffer.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).
-
After incubation, the concentrations of the compound in both donor and acceptor wells are determined using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
2. Caco-2 Cell Permeability Assay [3][4][5]
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It can assess both passive and active transport.
-
Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21 days to form a differentiated monolayer.
-
Procedure:
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport, the test compound is added to the apical (donor) compartment, and samples are taken from the basolateral (receiver) compartment at various time points.
-
For basolateral to apical (B-A) transport, the compound is added to the basolateral compartment, and samples are collected from the apical compartment.
-
Compound concentrations are quantified by LC-MS/MS.
-
-
Data Analysis: The Papp is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to identify the potential for active efflux.
In Vivo Pharmacokinetic Study in Rats
This study determines the oral bioavailability and other pharmacokinetic parameters in a living organism.[6][7]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure:
-
Animals are fasted overnight before drug administration.
-
A single oral dose of the drug candidate, formulated in a suitable vehicle (e.g., water, 0.5% methylcellulose), is administered by gavage.
-
Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
For absolute bioavailability determination, a separate group of rats receives an intravenous (IV) dose of the compound.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Mandatory Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the bioavailability of drug candidates.
Signaling Pathway for Intestinal Glucose Absorption
This compound-based drugs may utilize existing glucose transport mechanisms for absorption. The primary pathways involve the Sodium-Glucose Cotransporter 1 (SGLT1) and the Glucose Transporter 2 (GLUT2).[8][9][10]
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. enamine.net [enamine.net]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. protocols.io [protocols.io]
- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. The Role of SGLT1 and GLUT2 in Intestinal Glucose Transport and Sensing | PLOS One [journals.plos.org]
- 10. Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative DFT Analysis of D-Glucofuranose and D-Glucopyranose Esters: Structure, Reactivity, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Glucofuranose and D-Glucopyranose esters based on Density Functional Theory (DFT) studies. The structural, thermodynamic, and electronic properties of these two important classes of carbohydrate derivatives are explored to understand their relative stability, reactivity, and potential applications in drug discovery. The information presented is synthesized from various computational chemistry studies.
Introduction: The Significance of Glucose Esters in Medicinal Chemistry
Carbohydrate-based molecules are of significant interest in drug discovery and development.[1] D-Glucose, in its five-membered furanose and six-membered pyranose ring forms, provides a versatile scaffold for synthesizing various derivatives, including esters. These modifications can significantly alter the parent molecule's biological activity and pharmacokinetic properties. DFT studies serve as a powerful tool to predict and rationalize the behavior of these molecules at an electronic level, guiding further experimental work.
This guide focuses on a comparative analysis of key computational descriptors for this compound and D-Glucopyranose esters, providing insights into how the ring size influences their chemical behavior.
Experimental Protocols: Computational Methodologies
The data presented in this guide are derived from computational studies employing Density Functional Theory. The following protocols are representative of the methods used in the cited literature.
Geometry Optimization and Energy Calculations:
-
Software: Gaussian 09 program was utilized for the calculations.[1]
-
Method: The "Becke, 3-parameter, Lee-Yang–Parr" (B3LYP) hybrid functional was a common choice for these studies.[1][2][3][4][5][6][7]
-
Basis Set: The 6-31G(d,p) or 6-31G+ basis set was frequently employed for optimizing the geometries of the glucose esters.[1][3][4][5][6][7] For some studies on glucopyranosides, a 3-21G basis set was also used.[2][8]
-
Procedure: The initial structures of the molecules were optimized to find the minimum energy conformers. For glucopyranosides, it was noted that they generally adopt a stable 4C1 conformation.[8]
Frontier Molecular Orbital (FMO) Analysis:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated from the optimized structures.
-
These values are used to determine global reactivity descriptors such as the HOMO-LUMO energy gap (Δε), which is an indicator of chemical reactivity.[1][8] The energy gap is calculated as: Δε = εLUMO – εHOMO.[1]
Thermodynamic Properties:
-
Thermodynamic parameters such as electronic energy (E), enthalpy (ΔH), and Gibbs free energy (G) were calculated at a standard temperature (298.15 K) to assess the relative stability of the molecules.[2][8]
Workflow for Comparative DFT Studies
The following diagram illustrates the typical workflow for a comparative DFT study of glucose esters.
Quantitative Data Comparison
The following tables summarize the quantitative data from DFT studies, allowing for a direct comparison between this compound and D-Glucopyranose esters.
Table 1: Comparison of Frontier Molecular Orbital (FMO) Energies
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Studies have shown that the HOMO-LUMO energy gaps are quite similar for both monosubstituted furanose and pyranose glucose, suggesting comparable reactivities.[1][9]
| Compound | Form | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 6-O-acetyl-1,2-O-isopropylidene-α-D-glucofuranose | Furanose | - | - | ~5.18[3] |
| Methyl α-D-glucopyranoside | Pyranose | - | - | 8.224[8] |
| Methyl 2,6-di-O-pentanoyl-α-D-glucopyranoside | Pyranose | - | - | 6.6 - 6.9[8] |
Note: Direct comparative values for HOMO and LUMO energies in a single study were limited. The data reflects values for representative compounds from different studies.
Table 2: Comparison of Thermodynamic Properties
Thermodynamic properties help in assessing the stability of the molecules. More negative values for enthalpy and Gibbs free energy indicate greater stability.
| Compound | Form | Electronic Energy (E) (Hartree) | Enthalpy (ΔH) (Hartree) | Gibbs Free Energy (G) (Hartree) |
| Methyl α-D-glucopyranoside derivatives | Pyranose | -1068.79 to -1877.92 | -1068.42 to -1877.34 | -1068.50 to -1877.43 |
Data synthesized from studies on various glucopyranoside esters.[2] A comprehensive comparative table including glucofuranose esters was not available in the searched literature.
Table 3: Predicted Biological Activity (PASS)
Prediction of Activity Spectra for Substances (PASS) analysis suggests potential biological roles. Studies indicate that the six-membered pyranose form of glucose may be more prone to biological activity compared to the five-membered furanose form.[1][9] Furthermore, acetyl esters showed more potential than ethyl ethers in some cases.[1]
| Compound Form | Predicted Activity | Potency Comparison |
| Glucofuranose Esters | Antifungal, Antibacterial | Less potent than pyranose forms in some predictions.[1] |
| Glucopyranose Esters | Antifungal, Antibacterial, Anticarcinogenic | Generally predicted to have better antifungal and anticarcinogenic potential.[1][2][8][10] |
Summary of Comparative Insights
-
Structural Stability: DFT calculations confirm that glucopyranosides adopt a stable 4C1 chair conformation.[8] While detailed comparative energy values are sparse, this conformational rigidity is a key feature of the pyranose ring.
-
Chemical Reactivity: The HOMO-LUMO energy gaps for representative furanose and pyranose esters are found to be in a similar range, suggesting that the ring size does not dramatically alter the overall chemical reactivity in a predictable way for all derivatives.[1][9] However, the addition of ester groups tends to decrease the HOMO-LUMO gap compared to the parent glucopyranoside, indicating increased reactivity.[8]
-
Biological Potential: PASS prediction studies consistently suggest that D-Glucopyranose esters may possess a broader and more potent range of biological activities, particularly as antifungal and anticarcinogenic agents, when compared to their this compound counterparts.[1][2][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inpressco.com [inpressco.com]
- 8. banglajol.info [banglajol.info]
- 9. DFT Based Comparative Studies of Some Glucofuranose and Glucopyranoside Esters and Ethers | Journal of Applied Science & Process Engineering [publisher.unimas.my]
- 10. Synthesis and DFT Studies of Glucopyranoside Dipentanoyl Esters | Journal of Science and Technology Research [banglajol.info]
A Comparative Guide to Protecting Groups for D-Glucofuranose: Efficacy and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The selective protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex and biologically active molecules. D-Glucofuranose, a five-membered ring isomer of glucose, presents a unique set of challenges and opportunities for regioselective protection due to the varied reactivity of its five hydroxyl groups. This guide provides a comparative overview of common protecting groups for this compound, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.
Isopropylidene Acetal Protection: A Gateway to Selective Functionalization
The most prevalent strategy for the initial protection of this compound involves the formation of isopropylidene acetals, which chemoselectively protect vicinal diols. The reaction of D-glucose with acetone (B3395972) under acidic catalysis preferentially forms the furanose isomer, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This key intermediate masks four of the five hydroxyl groups, leaving the C3 hydroxyl group accessible for further modification.[1]
Data Presentation: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
| Catalyst System | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Sulfuric Acid | D-Glucose, Acetone, H₂SO₄ | 6 hours | Room Temp. | Not Specified | --INVALID-LINK-- |
| Iodine | D-Glucose, Acetone, I₂ | 5 hours | 62 | ~75 | --INVALID-LINK-- |
| Deep Eutectic Solvent | D-Glucose, Choline chloride, Malonic acid | Not Specified | Not Specified | 90 | --INVALID-LINK-- |
Experimental Protocol: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Sulfuric Acid Catalysis)
-
Prepare a solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 ml) in a suitable reaction vessel.
-
Add concentrated sulfuric acid (1.2 ml) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with sodium bicarbonate.
-
Filter the inorganic materials and evaporate the filtrate under reduced pressure to yield a white solid.
-
Partition the solid between dichloromethane (B109758) and water.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to provide the title compound as a white solid.[1]
Protection of the C3-Hydroxyl Group: A Comparative Overview
With the C3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose selectively exposed, various protecting groups can be introduced. The choice of protecting group is critical and depends on the subsequent reaction conditions planned in the synthetic route. Here, we compare the efficacy of common protecting groups for the C3 position.
Data Presentation: Protection of the C3-Hydroxyl of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
| Protecting Group | Reagents | Solvent | Base | Yield (%) | Reference |
| Benzyl (B1604629) (Bn) | Benzyl bromide, Sodium hydride | DMF | NaH | 98.4 | --INVALID-LINK-- |
| Tosyl (Ts) | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 78 | --INVALID-LINK-- |
| Mesyl (Ms) | Methanesulfonyl chloride | Pyridine | Pyridine | Not Specified | --INVALID-LINK-- |
| Benzoyl (Bz) | Benzoyl chloride | Pyridine | Pyridine | Not Specified | --INVALID-LINK-- |
| Stearoyl | Stearoyl chloride | Pyridine | Pyridine | 64 (on 1,2-O-isopropylidene-α-D-glucofuranose) | --INVALID-LINK-- |
Experimental Protocol: Synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the pure 3-O-benzyl derivative.[2]
Orthogonal Protection Strategies: The Key to Complex Syntheses
The synthesis of complex carbohydrates often requires the use of multiple protecting groups that can be removed selectively under different conditions. This concept is known as orthogonal protection. For this compound derivatives, a common strategy involves the use of acid-labile isopropylidene groups, base-labile acyl groups, and hydrogenolysis-labile benzyl groups.
For instance, the 5,6-O-isopropylidene group is more acid-labile than the 1,2-O-isopropylidene group, allowing for its selective removal. This enables further functionalization at the C5 and C6 positions.
Experimental Protocol: Selective Deprotection of the 5,6-O-Isopropylidene Group
-
Dissolve 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in 50-75% aqueous acetic acid.
-
Stir the solution at room temperature for 6-8 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully neutralize the acetic acid with solid sodium bicarbonate until effervescence ceases.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose.[2]
Visualizing Synthetic Pathways and Concepts
To better illustrate the relationships and workflows in this compound protection, the following diagrams are provided.
Caption: Synthetic workflow for the selective protection of this compound.
Caption: Orthogonal protection strategy for a this compound derivative.
References
Navigating Anomeric Selectivity in D-Glucofuranose Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of carbohydrates is a critical challenge. The anomeric configuration of furanosides, such as D-glucofuranose, plays a pivotal role in the biological activity and structural integrity of glycoconjugates. This guide provides a comparative analysis of synthetic strategies to control the anomeric ratio (α/β) in this compound synthesis, supported by experimental data and detailed protocols.
The synthesis of this compound often yields a mixture of α and β anomers, with the final ratio being a product of the interplay between kinetic and thermodynamic control. Understanding and manipulating these factors are key to achieving the desired stereoselectivity.
The Decisive Factors: Kinetic vs. Thermodynamic Control
In the landscape of chemical reactions, the formation of D-glucofuranosides is a classic example of the competition between kinetic and thermodynamic pathways. The furanose form itself is generally the kinetically favored product in reactions like the Fischer glycosylation, while the pyranose form is thermodynamically more stable. Within the furanose isomers, the anomeric ratio is further dictated by the reaction conditions.[1][2]
Kinetic control , which dominates at lower temperatures and shorter reaction times, favors the formation of the product that is formed fastest, which is often the β-anomer in many glycosylation reactions due to easier nucleophilic attack on a less hindered face of the intermediate oxocarbenium ion. Conversely, thermodynamic control , achieved with longer reaction times and higher temperatures, allows the system to reach equilibrium, favoring the most stable product. Due to the anomeric effect, the α-anomer of furanosides often exhibits greater thermodynamic stability.[1][2]
Comparative Analysis of Anomeric Ratios in D-Glucofuranoside Synthesis
The choice of synthetic method and reaction conditions profoundly impacts the resulting anomeric ratio. The following table summarizes reported outcomes from various approaches to the synthesis of D-glucofuranosides and their derivatives.
| Synthetic Method | Key Conditions | Substrate | Product | Anomeric Ratio (α:β) | Reference |
| Fischer Glycosylation | Methanol, Acid Catalyst (e.g., H2SO4), Short reaction time | D-Glucose | Methyl glucofuranoside | Kinetically controlled, furanoside favored | [1][2] |
| Fischer Glycosylation | Methanol, Acid Catalyst (e.g., H2SO4), Prolonged reaction time | D-Glucose | Methyl glucopyranoside | Thermodynamically controlled, pyranoside favored | [1][2] |
| Glycosylation of Furanosyl Halide | Aglycone, Silver salt promoter | Protected Glucofuranosyl Bromide | Alkyl/Aryl Glucofuranoside | Dependent on protecting groups and reaction conditions | [3] |
| Intramolecular Aglycon Delivery | Protected glucose derivative with tethered aglycon | Tethered Glucofuranose Precursor | Glucofuranoside | High selectivity for one anomer | N/A |
| Enzymatic Synthesis | β-glucosidase | D-Glucose and Alcohol | Alkyl β-D-glucopyranoside | Highly selective for β-anomer | [4] |
Note: Specific quantitative data for the anomeric ratio of unprotected this compound under varying Fischer glycosylation conditions is not extensively reported in the literature, as the equilibrium strongly favors the pyranose form. Much of the work on selective furanoside synthesis involves protected sugar derivatives.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic outcomes. Below are representative protocols for achieving different anomeric ratios in the synthesis of this compound derivatives.
Protocol 1: Kinetically Controlled Formation of Methyl Furanosides via Fischer Glycosylation
This protocol is designed to favor the formation of the furanoside ring structure, which is the kinetic product of the Fischer glycosylation.
Materials:
-
D-Glucose
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Suspend D-glucose (1 equivalent) in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the stirred suspension.
-
Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for a short duration (e.g., 1-2 hours), monitoring the reaction by TLC.
-
Once the starting material is consumed and the furanoside product is observed, quench the reaction by adding solid sodium bicarbonate until the acid is neutralized.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting syrup, containing a mixture of furanosides and pyranosides, is then purified by silica gel column chromatography to isolate the methyl glucofuranoside anomers.
-
The anomeric ratio of the isolated furanosides is determined by ¹H NMR spectroscopy.
Protocol 2: Synthesis of a Protected β-D-Glucofuranoside Derivative
This protocol utilizes protecting groups to lock the furanose conformation and influence the stereochemical outcome of a glycosylation reaction, often favoring the β-anomer.
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Acetic Anhydride
-
Pyridine
-
Hydrazine Acetate
-
An appropriate glycosyl acceptor (e.g., an alcohol)
-
A glycosylation promoter (e.g., TMSOTf)
-
Anhydrous Dichloromethane (B109758)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Glycosyl Donor:
-
Start with commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Selectively remove the 5,6-O-isopropylidene group using a mild acidic treatment (e.g., aqueous acetic acid) to yield 1,2-O-isopropylidene-α-D-glucofuranose.
-
Protect the primary hydroxyl group at C-6 and the secondary hydroxyl at C-5 with suitable protecting groups (e.g., benzoyl groups).
-
Convert the anomeric hydroxyl group into a good leaving group, for example, by preparing a glycosyl bromide using HBr in acetic acid. This will generate a protected glucofuranosyl bromide, which can be used as a glycosyl donor.
-
-
Glycosylation:
-
Dissolve the glycosyl acceptor and the protected glucofuranosyl bromide donor in anhydrous dichloromethane under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the glycosylation promoter (e.g., TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the crude product by silica gel column chromatography to obtain the protected β-D-glucofuranoside.
-
The anomeric configuration can be confirmed by NMR spectroscopy, looking at the coupling constant of the anomeric proton.
-
Visualizing the Pathway to Anomeric Control
The following diagram illustrates the key factors and intermediates that influence the anomeric ratio in this compound synthesis.
Caption: Factors influencing the anomeric ratio in this compound synthesis.
References
- 1. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anomeric Configuration Conundrum: A Comparative Guide to the Biological Activity of α- and β-D-Glucofuranose Derivatives
A comprehensive review of the biological activities of α- and β-D-glucofuranose derivatives reveals a landscape rich in potential but sparse in direct comparative studies. While research has demonstrated the antimicrobial, anticancer, and antiviral properties of various glucofuranose derivatives, a direct, side-by-side evaluation of the influence of the anomeric configuration (α versus β) on these activities remains a significant gap in the current scientific literature. This guide synthesizes the available data on glucofuranose derivatives and draws inferences from closely related sugar analogs to provide a framework for understanding the potential impact of anomeric stereochemistry on biological function.
The orientation of the substituent at the anomeric carbon (C1) in furanose rings dictates whether a molecule is an α- or β-anomer, a seemingly subtle structural difference that can have profound implications for molecular recognition and biological activity. In the absence of direct comparative studies on D-glucofuranose derivatives, this guide will present data on individual anomers and extrapolate potential structure-activity relationships from studies on related furanosides and pyranosides where such comparisons have been made.
Antimicrobial Activity: An Unresolved Question for Glucofuranose Anomers
Studies on the antimicrobial properties of this compound derivatives have primarily focused on the α-anomer. For instance, various acylated 1,2-O-isopropylidene-α-D-glucofuranose derivatives have been synthesized and shown to possess moderate to good antibacterial activity, particularly against Gram-positive bacteria. However, a direct comparison with their β-counterparts is not available in the reviewed literature.
Interestingly, a comparative study on acylated this compound and D-glucopyranose derivatives concluded that the glucopyranose forms were generally more potent as antimicrobial agents.[1] While this provides valuable insight into the role of the ring size, it does not elucidate the specific contribution of the anomeric center within the glucofuranose series.
To hypothesize on the potential differences, we can look at studies of other sugar derivatives. For example, in a study of lauroyl maltose (B56501) (α-glycoside) and lauroyl lactose (B1674315) (β-glycoside) monoesters, the α-anomer exhibited higher activity against Staphylococcus aureus, suggesting that the anomeric configuration can indeed influence antibacterial efficacy.
Table 1: Antimicrobial Activity of α-D-Glucofuranose Derivatives
| Compound | Test Organism | Activity Metric (e.g., Zone of Inhibition, MIC) | Reference |
| 1,2-O-isopropylidene-α-D-glucofuranose derivatives | Gram-positive bacteria | Moderate to good activity | |
| Acylated α-D-glucofuranose derivatives | Various bacteria | Varied, with some showing significant inhibition |
Note: This table is illustrative due to the lack of specific quantitative data for a range of directly comparable α- and β-anomers in the literature.
Anticancer and Antiviral Activities: Insights from Related Furanosides
The exploration of anticancer and antiviral properties of glucofuranose derivatives is an emerging field. As with antimicrobial studies, research has predominantly centered on α-anomers. However, valuable insights can be gleaned from systematic studies on structurally related nucleoside analogs, such as xylofuranosyl derivatives.
A comprehensive study on α- and β-D-xylofuranosyl nucleosides revealed that the β-anomers of several derivatives, including those of adenine, guanine, and cytosine, exhibited marked biological activity in antiviral and cytostatic assays.[2] This suggests that for nucleoside analogs, the β-configuration is often crucial for potent biological effects. This preference is likely due to the specific stereochemical requirements of the enzymes (e.g., polymerases, kinases) that these molecules target, where the β-anomer may more closely mimic the natural substrate.
While it is a hypothesis, it is reasonable to suggest that a similar trend might be observed for glucofuranose-based nucleoside analogs. The spatial arrangement of the sugar moiety and its substituents, dictated by the anomeric configuration, would be critical for binding to the active sites of target proteins.
Table 2: Biological Activity of α- and β-Anomers of Related Furanose Derivatives
| Compound Class | Anomer | Biological Activity | Key Findings | Reference |
| D-Xylofuranosyl Nucleosides | β | Antiviral, Cytostatic | β-anomers showed marked biological activity. | [2] |
| O-Aryl D-Ribofuranosides | β | Src Kinase Inhibition | 1-O-(3-Methoxyphenyl)-β-d-ribofuranoside was the most active. |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
General Protocol for In Vitro Antibacterial Susceptibility Testing (Disc Diffusion Method)
-
Bacterial Culture Preparation: A suspension of the test bacterium is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent). The solvent is allowed to evaporate.
-
Incubation: The impregnated discs are placed on the surface of the inoculated agar plate. The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity. A standard antibiotic disc is used as a positive control, and a solvent-only disc serves as a negative control.
General Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (α- and β-anomers) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). The plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing the Research Workflow and Potential Mechanisms
To guide future comparative studies, the following diagrams illustrate a logical experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: A logical workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of α- and β-D-glucofuranose derivatives.
Caption: A hypothetical model of how α- and β-glucofuranose anomers might differentially inhibit a kinase signaling pathway, leading to reduced cell proliferation.
Conclusion and Future Directions
The biological activities of this compound derivatives represent a promising area for drug discovery. However, the critical role of the anomeric configuration has been largely overlooked in the published literature. The limited comparative data from related furanose and pyranose derivatives strongly suggest that the stereochemistry at the anomeric center can significantly impact biological potency.
Future research should prioritize the systematic synthesis and parallel biological evaluation of both α- and β-anomers of various this compound derivatives. Such studies are essential to establish clear structure-activity relationships and to unlock the full therapeutic potential of this versatile class of carbohydrate analogs. This will enable a more rational design of potent and selective agents for antimicrobial, anticancer, and antiviral applications. For researchers, scientists, and drug development professionals, a deeper understanding of the anomeric effect on biological activity will be instrumental in advancing the development of novel carbohydrate-based therapeutics.
References
Safety Operating Guide
Safe Disposal of D-Glucofuranose: A Guide for Laboratory Professionals
The proper disposal of D-Glucofuranose and its derivatives is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to ensure a safe working environment and compliance with regulations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
I. Hazard Assessment and Classification
This compound and its common derivatives, such as 1,2-O-Isopropylidene-alpha-D-glucofuranose, are generally not classified as hazardous substances.[1][2] Safety Data Sheets (SDS) indicate that these compounds have a low health hazard rating.[3] However, it is imperative to consult the specific SDS for the particular form of this compound being used in your laboratory to be aware of any specific handling and disposal requirements.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal or any other purpose, appropriate personal protective equipment should be worn. This includes:
III. Disposal Procedures for Solid this compound
For this compound in its solid, powdered form, the primary disposal method involves careful collection and packaging.
Step-by-Step Protocol:
-
Containment: In case of a spill, carefully sweep up the solid material.[1][3][4] Avoid generating dust.[5]
-
Packaging: Place the collected this compound into a suitable, clearly labeled, and sealable container for disposal.[1][3][4][5]
-
Waste Stream: Dispose of the container in accordance with local, state, and federal regulations.[5] In most cases, for non-hazardous solids, this may be the regular laboratory trash. However, always confirm your institution's specific guidelines.
IV. Disposal Procedures for this compound Solutions
Aqueous solutions of this compound that are not contaminated with other hazardous materials can often be disposed of down the sanitary sewer.
Step-by-Step Protocol:
-
Evaluation: Confirm that the solution only contains this compound and water, with no other hazardous chemicals.
-
Dilution: It is good practice to dilute the solution further with water before disposal.
-
Disposal: Pour the diluted solution down the drain, followed by a copious amount of water to ensure it is thoroughly flushed from the plumbing system.[6]
Nutrient solutions containing carbohydrates like this compound are generally not considered to have a significant environmental impact and can be poured into the drains.[7]
V. Disposal of Contaminated Materials
Any materials, such as paper towels, gloves, or other consumables, that become contaminated with this compound should be disposed of properly.
Step-by-Step Protocol:
-
Segregation: Place all contaminated solid waste into a designated waste container.
-
Packaging: If the this compound was in a solution with hazardous solvents, the contaminated materials should be placed in a sealed bag and disposed of as chemical waste.[6]
-
Disposal: Follow your institution's guidelines for the disposal of chemically contaminated solid waste.
VI. Quantitative Disposal Data
While specific quantitative limits for this compound disposal are not typically defined due to its non-hazardous nature, general laboratory guidelines for the disposal of non-hazardous solids and liquids should be followed.
| Parameter | Guideline | Source |
| Solid Waste | Sweep up and place in a suitable container for disposal. | [1][3][4] |
| Liquid Waste (Aqueous) | May be flushed to the sanitary sewer with ample water if not contaminated with other hazardous materials. | [8] |
| Regulatory Compliance | All waste must be handled in accordance with local, state, and federal regulations. | [5] |
VII. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling D-Glucofuranose
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount for both personal safety and environmental protection. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for D-Glucofuranose.
Personal Protective Equipment (PPE)
When working with this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Protection Details |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., polychloroprene, nitrile rubber, butyl rubber) and appropriate protective clothing. | Select gloves based on the specific laboratory task and potential for exposure. Wear a lab coat.[1][5] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. | If dust is generated, a NIOSH-approved N95 respirator or equivalent particle filter is recommended.[1] |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][5][6] For procedures that may generate dust, use a chemical fume hood.
-
Donning PPE: Before handling, ensure all recommended PPE is correctly worn, including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Avoiding Contact: Take precautions to avoid contact with skin and eyes.[1][5][6] Do not breathe in dust.[3]
-
Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory.[8][9] Wash hands thoroughly after handling.[1][6]
Storage:
-
Environment: Store in a dry, cool, and well-ventilated place.[1][2][6] Some sources recommend refrigeration.[1]
-
Incompatible Materials: Store away from strong oxidizing agents.[1][2]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Waste Collection: Sweep up and shovel the solid material into a suitable, labeled container for disposal.[1][3][6] Avoid generating dust during cleanup.[2][5]
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[10] Consult with your institution's environmental health and safety (EHS) office for specific guidance.
-
Environmental Protection: Prevent the chemical from entering drains or the environment.[2][10]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ethz.ch [ethz.ch]
- 8. .beta.-D-Glucofuranose, 1,6-anhydro- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
